3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: Discovery, Natural Occurrence, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid. Also known as 3,4-methanoproline, this bicyclic compound and its stereoisomers have garnered significant interest due to their presence in natural products and their utility as scaffolds in medicinal chemistry and drug development. This document details the initial discovery and natural occurrence of the L,cis isomer, explores various synthetic strategies for accessing all four stereoisomers, provides detailed experimental protocols for their preparation and purification, and discusses their analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Significance of a Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane core is a rigid structural motif that locks the pyrrolidine ring in a defined conformation. This inherent rigidity is of great value in the design of bioactive molecules, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, as a constrained analog of proline, has been explored as a unique building block in peptidomimetics and as a key component in the synthesis of complex pharmaceutical agents. Its derivatives have shown a broad spectrum of biological activities, including use as plant male gametocides and as modulators of dopamine D3 receptors, highlighting the therapeutic potential of this scaffold.[1][2] This guide will delve into the foundational knowledge of this intriguing molecule, from its natural origins to its synthetic accessibility.
Discovery and Natural Occurrence
The story of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid begins in the realm of natural product chemistry. The naturally occurring L,cis isomer, specifically the (1S, 2S, 5R) stereoisomer, was first identified in the seeds of the American horse chestnut, Aesculus parviflora.[3] This discovery established its existence in nature and spurred further investigation into its biological role and potential applications. The L,cis isomer has been found to be an effective plant male gametocide.[3]
Synthetic Strategies and Methodologies
The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its various stereoisomers presents a unique chemical challenge due to the strained bicyclic system. Several synthetic routes have been developed, with the choice of method often depending on the desired stereochemistry.
Synthesis of Racemic cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
One of the earlier and well-documented synthetic routes yields the racemic cis-isomer. This multi-step process, detailed in U.S. Patent 4,255,334, provides a robust method for obtaining this specific geometric isomer.[3] The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for racemic cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
The following protocol is adapted from the procedure described in U.S. Patent 4,255,334.[3]
Step 1: Formation of N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
-
To a solution of cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal in acetic acid, add a slight stoichiometric excess of sodium or potassium cyanide.
-
Heat the mixture at approximately 65°C for 17 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) to obtain 3-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.
Step 2: Hydrolysis to cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Hydrochloride
-
Dissolve the crude 3-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile in 6 N hydrochloric acid.
-
Reflux the solution for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloric acid salt of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Step 3: Purification via Copper Salt Formation
Causality Behind Experimental Choice: This purification method leverages the ability of the amino acid to form a chelate with copper(II) ions. This copper salt often has different solubility properties than the starting material and impurities, allowing for selective extraction and subsequent release of the pure amino acid.
-
Treat the crude hydrochloric acid salt with copper(II) hydroxide.
-
Extract the resulting copper(II) salt with methanol.
-
Treat the methanolic solution of the copper salt with hydrogen sulfide gas to precipitate copper(II) sulfide.
-
Filter off the copper sulfide precipitate.
-
Concentrate the filtrate to yield pure cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[3]
Stereoselective Synthesis of All Four Stereoisomers
A more advanced approach allows for the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[4][5] This method provides access to both the cis and trans diastereomers, which can then be resolved into their respective enantiomers. Key steps in this synthesis include an intramolecular Strecker reaction and a thermodynamically controlled hydrolysis of the resulting nitrile.[4]
The Strecker synthesis is a classic method for preparing α-amino acids.[6] In its intramolecular variation for this synthesis, a precursor containing both an aldehyde (or a precursor thereof) and an amine moiety undergoes cyclization in the presence of a cyanide source. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile to form the bicyclic α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired carboxylic acid.
Caption: Generalized mechanism of the intramolecular Strecker synthesis.
The separation of the four stereoisomers is a critical step. Two primary methods have been successfully employed:
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture of the amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[2] The choice of the CSP and the mobile phase composition are crucial for achieving optimal separation.[7][8][9][10]
Analytical Characterization
The structural elucidation and confirmation of purity of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its isomers rely on standard analytical techniques.
| Stereoisomer | Molecular Formula | Molecular Weight | Key Analytical Data |
| (1S,2S,5R) | C₆H₉NO₂ | 127.14 g/mol | ¹H NMR, ¹³C NMR, IR: Available in the PubChem database.[1] |
| (1R,2S,5S) | C₆H₉NO₂ | 127.14 g/mol | Data for this specific isomer is less commonly reported in public databases. |
| (1S,2R,5R) | C₆H₉NO₂ | 127.14 g/mol | Data for this specific isomer is less commonly reported in public databases. |
| (1R,2R,5S) | C₆H₉NO₂ | 127.14 g/mol | Data for this specific isomer is less commonly reported in public databases. |
Note: The analytical data for the tert-butoxycarbonyl (Boc) protected derivatives are more extensively reported in the literature due to their stability and ease of handling during synthesis and purification.[4][5] Researchers should consult the primary literature for detailed spectral assignments of specific isomers.
Applications in Drug Discovery and Development
The rigid framework of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid makes it an attractive scaffold for constraining peptide conformations and for the design of small molecule therapeutics. As mentioned, derivatives have been investigated as dopamine D3 receptor modulators, which have potential applications in the treatment of various central nervous system disorders.[2] The ability to synthesize all four stereoisomers allows for a thorough investigation of the structure-activity relationship (SAR), as the biological activity often resides in a single stereoisomer.
Conclusion
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, from its discovery in a natural source to its stereoselective synthesis in the laboratory, represents a fascinating and valuable building block for chemical and pharmaceutical research. The synthetic methodologies outlined in this guide provide a pathway for researchers to access this unique scaffold and its various stereoisomers. The inherent conformational rigidity of this molecule will continue to make it a valuable tool in the design of novel therapeutics with improved potency and selectivity. This guide serves as a foundational resource for scientists and professionals engaged in the exploration and application of this and related constrained amino acids.
References
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. (2025). ResearchGate. Retrieved from [Link]
-
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]
- Day, J. A., Devlin, B. R. J., & Searle, R. J. G. (1981). U.S. Patent No. 4,255,334. Washington, DC: U.S. Patent and Trademark Office.
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328–9339. Retrieved from [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Steps. Retrieved from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. Retrieved from [Link]
-
General mechanism of the Strecker amino acid synthesis. ResearchGate. Retrieved from [Link]
-
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2022). MDPI. Retrieved from [Link]
-
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (2016). ACS Publications. Retrieved from [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI. Retrieved from [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIIICatalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (2022). ResearchGate. Retrieved from [Link]
-
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. Retrieved from [Link]
Sources
- 1. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C6H9NO2 | CID 11366996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Uncommon Amino Acid L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Technical Guide to Its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained analog of proline, is a non-proteinogenic amino acid of significant interest in the fields of chemical biology and drug discovery. Its rigid bicyclic structure imparts unique stereochemical properties that can influence the conformation of peptides and peptidomimetics, making it a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of this intriguing molecule, detailing its biosynthesis, extraction, purification, and analytical characterization. Furthermore, it delves into its known biological activities, offering insights for researchers and professionals in drug development.
Known Natural Occurrences
The primary and most well-documented natural source of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is the seeds of the American horse chestnut (Aesculus parviflora) , also known as the bottlebrush buckeye. This deciduous shrub, native to the southeastern United States, produces seeds containing a variety of unusual amino acids, with L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid being a notable constituent.
A structurally related compound, trans-α-(carboxycyclopropyl)glycine, has been isolated from the seeds of Blighia sapida , a plant in the same family as Aesculus (Sapindaceae). This suggests a potential for the presence of other azabicyclo[3.1.0]hexane derivatives within this plant family.
Currently, there is limited evidence of this specific compound being produced by fungal or marine organisms. Research into the distribution of 3-azabicyclo[3.1.0]hexane derivatives in a wider range of natural sources is an area ripe for exploration.
| Natural Source | Compound | Family |
| Aesculus parviflora (seeds) | L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Sapindaceae |
| Blighia sapida (seeds) | trans-α-(carboxycyclopropyl)glycine (related compound) | Sapindaceae |
Biosynthetic Pathway
While the complete biosynthetic pathway of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid in Aesculus parviflora has not been fully elucidated, the co-occurrence of cis-α-(carboxycyclopropyl)glycine strongly suggests it is a key precursor. The proposed pathway likely involves an intramolecular cyclization of this precursor to form the characteristic azabicyclic ring system. The enzymatic machinery responsible for this transformation is yet to be identified and represents an exciting avenue for future biochemical research.
Caption: Proposed Biosynthetic Pathway of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
Extraction and Isolation Protocol from Aesculus parviflora Seeds
The following protocol is a composite methodology derived from established techniques for the purification of amino acids and bicyclic compounds from plant material. The rationale behind each step is to systematically remove interfering substances and enrich for the target compound.
Step 1: Sample Preparation and Defatting
Rationale: The initial step aims to prepare the seeds for extraction and remove lipids, which can interfere with subsequent chromatographic steps.
-
Grinding: Dry Aesculus parviflora seeds are finely ground to increase the surface area for efficient solvent extraction.
-
Defatting: The ground seed powder is subjected to Soxhlet extraction with a non-polar solvent such as hexane or petroleum ether for several hours. This removes the majority of oils and fats.
Step 2: Aqueous Extraction
Rationale: L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a polar molecule and will be soluble in an aqueous medium.
-
The defatted seed powder is air-dried to remove residual organic solvent.
-
The powder is then extracted with distilled water or a slightly acidic aqueous solution (e.g., 0.1 N HCl) with continuous stirring for 24-48 hours at room temperature.
-
The mixture is then centrifuged, and the supernatant containing the crude extract is collected. This process is repeated multiple times to ensure complete extraction.
Step 3: Ion-Exchange Chromatography
Rationale: This is a critical step for separating the target amino acid from other charged and uncharged molecules in the crude extract.
-
Cation-Exchange: The crude aqueous extract is passed through a strong cation-exchange resin (e.g., Dowex 50W-X8). The amino acids, including the target compound, will bind to the resin.
-
Washing: The resin is washed with distilled water to remove neutral and anionic compounds.
-
Elution: The bound amino acids are then eluted with a gradient of aqueous ammonia or a buffer with increasing pH. Fractions are collected and monitored for the presence of the target compound using techniques like thin-layer chromatography (TCC).
Step 4: Copper (II) Hydroxide Treatment and Final Purification
Rationale: This step is a classical method for the purification of cis-amino acids. The formation of a copper salt allows for selective extraction and subsequent removal of the copper.
-
The fractions containing the target compound are pooled and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and treated with a slurry of freshly prepared copper (II) hydroxide.
-
The resulting copper (II) salt of cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is selectively extracted with methanol.
-
The methanolic solution is then treated with hydrogen sulfide gas to precipitate copper sulfide.
-
The mixture is filtered to remove the copper sulfide precipitate.
-
The filtrate, containing the purified L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, is concentrated under reduced pressure to yield the final product.
Caption: Workflow for the Extraction and Isolation of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
Analytical Characterization
The structural elucidation and confirmation of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid are achieved through a combination of spectroscopic and spectrometric techniques.
| Technique | Expected Data |
| ¹H NMR | Complex splitting patterns in the aliphatic region characteristic of the bicyclic ring system. The cis-stereochemistry influences the coupling constants between the protons on the cyclopropane and pyrrolidine rings. |
| ¹³C NMR | Resonances corresponding to the six carbon atoms, including the carboxyl carbon, and the unique upfield shifts of the cyclopropyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₆H₉NO₂). Fragmentation patterns can provide further structural information. |
| FTIR Spectroscopy | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching and bending) functional groups. |
Pharmacological and Biological Activities
The most well-documented biological activity of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is its function as a plant male gametocide . This property makes it a compound of interest in agriculture for the development of hybridizing agents.
As a constrained proline analog, this molecule holds significant potential in medicinal chemistry. The rigid bicyclic scaffold can be used to:
-
Induce specific secondary structures in peptides.
-
Increase resistance to enzymatic degradation.
-
Serve as a scaffold for the development of enzyme inhibitors and receptor ligands.
Further research into the pharmacological properties of this unique amino acid and its derivatives is warranted to explore its full therapeutic potential.
Future Prospects and Research Directions
The study of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid presents several exciting opportunities for future research:
-
Exploration of Natural Sources: A broader screening of plants in the Sapindaceae family and other related families may reveal new natural sources of this and other related azabicyclic amino acids.
-
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the enzymes involved in the biosynthesis of this compound in Aesculus parviflora could enable its biotechnological production.
-
Pharmacological Screening: A comprehensive evaluation of the pharmacological activities of L,cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives could lead to the discovery of new drug leads.
-
Applications in Peptide and Peptidomimetic Chemistry: The incorporation of this constrained amino acid into peptides can lead to the development of novel therapeutics with enhanced stability and specific conformational properties.
References
-
Fowden, L., MacLeod, A., & John, R. (1973). Newly characterized cyclopropane-containing amino acids from Aesculus parviflora and Blighia sapida. Phytochemistry, 12(10), 2347-2350. [Link]
- Kollmeyer, W. D. (1981). U.S. Patent No. 4,255,334. Washington, DC: U.S.
-
PubChem. (n.d.). (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
An In-Depth Technical Guide to the 1H and 13C NMR Data of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for signal assignments and the experimental context, ensuring both technical accuracy and practical applicability for professionals in the field.
Introduction: The Significance of a Constrained Amino Acid Analogue
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained analogue of the amino acid proline. Its rigid bicyclic structure imparts unique stereochemical properties that are of significant interest in medicinal chemistry and drug design. The defined spatial orientation of the carboxylic acid and the amine functionality makes it a valuable building block for synthesizing peptidomimetics and other complex molecules with specific pharmacological profiles. Accurate structural elucidation via NMR spectroscopy is paramount for its effective utilization in research and development. This guide will focus on the detailed NMR characterization of its stereoisomers, providing a foundational understanding for its application.
Molecular Structure and Stereochemistry
The 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid core possesses a fused cyclopropane and pyrrolidine ring system. This structure gives rise to multiple stereoisomers. The cis and trans configurations are determined by the relative orientation of the carboxylic acid group at C2 and the cyclopropane ring. Each of these diastereomers can exist as a pair of enantiomers. The specific stereoisomer, (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, is a commonly referenced cis isomer.[1] A comprehensive study by Bakonyi et al. in The Journal of Organic Chemistry details the synthesis of all four stereoisomers, and their NMR data are crucial for unambiguous identification.
Numbering Convention
For clarity in the subsequent NMR data discussion, the following IUPAC numbering for the bicyclic system will be used:
Caption: IUPAC numbering for the 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid core structure.
1H and 13C NMR Spectral Data
The following tables summarize the reported 1H and 13C NMR data for the cis-isomer, (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. It is important to note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and pH. The data presented here are compiled from publicly available spectral information, primarily from Sigma-Aldrich Co. LLC as cited in the PubChem database.[1]
Table 1: 1H NMR Data for (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 4.28 | d | 4.0 |
| H4a | 3.58 | d | 12.0 |
| H4b | 3.53 | dd | 12.0, 4.0 |
| H1 | 2.50 | dt | 7.8, 4.0 |
| H5 | 2.25 | dt | 7.8, 4.0 |
| H6 | 1.93 | m |
Note: The assignments are based on the analysis of the bicyclic ring system's spin-spin coupling patterns. The geminal protons on C4 are diastereotopic and thus exhibit different chemical shifts and coupling patterns. 'm' denotes a multiplet.
Table 2: 13C NMR Data for (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
| Carbon | Chemical Shift (δ, ppm) |
| COOH | 169.60 |
| C2 | 61.94 |
| C4 | 46.50 |
| C1 | 22.79 |
| C5 | 19.57 |
| C6 | 19.03 |
Spectral Interpretation and Rationale
The unique bicyclic structure of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid gives rise to a distinct NMR spectrum.
-
1H NMR: The protons on the cyclopropane ring (H1, H5, and H6) appear in the upfield region, which is characteristic of strained ring systems. The bridgehead protons, H1 and H5, show complex splitting patterns due to coupling with each other, the geminal proton on C6, and the adjacent protons on the pyrrolidine ring. The diastereotopic protons on C4 of the pyrrolidine ring exhibit a geminal coupling and further coupling to the adjacent bridgehead proton (H5), resulting in distinct signals. The proton at C2, alpha to both the nitrogen and the carboxylic acid, is expectedly downfield.
-
13C NMR: The carbonyl carbon of the carboxylic acid is the most downfield signal. The carbon atom C2, being attached to both a nitrogen and a carboxyl group, is also significantly downfield. The remaining saturated carbons of the bicyclic system appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized, field-proven protocol for obtaining 1H and 13C NMR spectra of amino acid analogues like 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid sample for 1H NMR and 20-50 mg for 13C NMR.
-
Choose an appropriate deuterated solvent. For amino acids, deuterium oxide (D2O) is a common choice due to the solubility of the zwitterionic form. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can also be used, depending on the solubility of the specific derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both 1H and 13C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).
-
Employ a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional 13C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required for 13C NMR due to the low natural abundance of the 13C isotope (typically several hundred to several thousand scans).
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the 1H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the 1H spectrum to elucidate the connectivity of the protons.
-
Workflow Diagram
Caption: A streamlined workflow for acquiring high-quality 1H and 13C NMR data.
Conclusion and Future Perspectives
The 1H and 13C NMR data presented in this guide provide a definitive spectroscopic signature for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. A thorough understanding of this data is essential for researchers utilizing this constrained amino acid in their synthetic and medicinal chemistry endeavors. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide even more detailed structural information, confirming the assignments presented here and elucidating through-bond and through-space connectivities. As new applications for this unique molecular scaffold emerge, this foundational NMR data will remain a critical reference for its characterization and quality control.
References
-
PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328–9339. [Link]
Sources
Navigating the Stereochemical Landscape of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Technical Guide for Drug Discovery
An In-depth Exploration of Chirality, Synthesis, and Stereoselective Analysis for Researchers, Scientists, and Drug Development Professionals.
The rigid, bicyclic framework of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid has established it as a privileged scaffold in modern medicinal chemistry. Its constrained conformation offers a unique three-dimensional presentation of pharmacophoric features, making it a valuable building block in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this molecule, offering insights into the synthesis of its distinct stereoisomers, robust analytical methodologies for their characterization, and the profound impact of stereochemistry on biological activity.
The Stereochemical Complexity of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
The core structure of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid features a fusion of a pyrrolidine ring and a cyclopropane ring, giving rise to a complex stereochemical profile. The molecule possesses three chiral centers at positions C1, C2, and C5, leading to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be broadly categorized into two diastereomeric groups based on the relative orientation of the hydrogen atom at C2 and the cyclopropane ring: cis (or endo) and trans (or exo).
-
Cis (endo) Isomers: In the cis configuration, the carboxyl group at C2 is on the same side of the pyrrolidine ring as the cyclopropane fusion.
-
Trans (exo) Isomers: In the trans configuration, the carboxyl group at C2 is on the opposite side of the pyrrolidine ring relative to the cyclopropane fusion.
Each of these diastereomers exists as a pair of enantiomers. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature. For instance, the therapeutically relevant stereoisomer often utilized in the synthesis of Hepatitis C Virus (HCV) protease inhibitors is (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[1].
The rigid bicyclic nature of this scaffold significantly restricts conformational flexibility. This pre-organization is a key attribute in drug design, as it can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding.
Strategic Approaches to Stereoselective Synthesis
The synthesis of specific stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a critical challenge in leveraging this scaffold for drug development. Several strategies have been developed to control both the relative (cis/trans) and absolute (R/S) stereochemistry.
Diastereoselective Synthesis of Cis and Trans Isomers
A common approach to synthesize the bicyclic core involves the cyclopropanation of a pyrroline precursor. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the substituent on the nitrogen atom. A notable method involves the reaction of a protected 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivative with a carbene or carbenoid. The choice of protecting group and catalyst can direct the cyclopropanation to favor either the cis or trans product[2][3].
For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been reported, where simple adjustments in the reaction conditions allowed for the selective formation of either the pure cis or trans acid[2][3].
Enantioselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure forms of the desired diastereomer is paramount. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: This approach involves the use of chiral auxiliaries, catalysts, or starting materials to directly produce a single enantiomer. For example, an asymmetric Simmons-Smith reaction on a chiral pyrroline derivative can yield an enantioenriched cyclopropanated product[4]. The stereoselectivity of such reactions is often dictated by the steric and electronic properties of the chiral director.
Chiral Resolution: This is a widely employed method for separating enantiomers from a racemic mixture.
-
Diastereomeric Salt Formation: This classical technique involves reacting the racemic carboxylic acid with a chiral base (resolving agent), such as (R)-(-)-1-phenylethylamine, to form diastereomeric salts. These salts often exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization[5][6][7]. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically pure carboxylic acids.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers[5][8]. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H), are commonly used for this purpose[9]. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.
Analytical Characterization of Stereoisomers
Unambiguous determination of the stereochemistry of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the relative stereochemistry (cis vs. trans). The rigid bicyclic framework gives rise to distinct chemical shifts and coupling constants for the protons and carbons in each diastereomer[4][10].
Key Diagnostic NMR Features:
-
Coupling Constants (J-values): The coupling constants between the protons on the cyclopropane ring and the adjacent protons on the pyrrolidine ring can provide valuable information about their dihedral angles and thus their relative stereochemistry.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space proximities between protons, which can be used to confirm the cis or trans relationship of substituents.
| Stereoisomer | Characteristic ¹H NMR Signals (Illustrative) | Characteristic ¹³C NMR Signals (Illustrative) |
| Cis Isomers | Distinctive coupling patterns for H1, H2, and H5 protons. | Unique chemical shifts for C1, C2, and C5 carbons. |
| Trans Isomers | Different coupling patterns and chemical shifts for H1, H2, and H5 compared to cis. | Shifted resonances for C1, C2, and C5 compared to cis. |
Note: Specific chemical shifts and coupling constants are highly dependent on the substituents and the solvent used.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a molecule[4]. By analyzing the three-dimensional arrangement of atoms in the crystal lattice, the precise configuration of each chiral center can be established. This technique is also invaluable for confirming the structures of diastereomeric salts formed during chiral resolution[5].
The Impact of Stereochemistry on Biological Activity
The distinct three-dimensional arrangement of atoms in each stereoisomer of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid leads to differential interactions with biological targets, resulting in varying pharmacological profiles.
Dopamine D3 Receptor Antagonists
Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively explored as potent and selective antagonists of the dopamine D3 receptor, which is a target for the treatment of various central nervous system disorders, including substance abuse and schizophrenia. Studies have shown a clear structure-activity relationship (SAR) where the stereochemistry of the bicyclic core plays a crucial role in receptor binding affinity and selectivity[10][11][12]. Often, one enantiomer exhibits significantly higher affinity for the D3 receptor compared to its mirror image, highlighting the importance of stereochemically pure compounds in drug development[5][13].
HCV Protease Inhibitors
The (1R,2S,5S)-stereoisomer of a dimethyl-substituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative is a key intermediate in the synthesis of boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/NS4A protease[1]. The specific stereochemistry of this fragment is critical for its ability to fit into the active site of the protease and exert its inhibitory effect. The synthesis of this specific stereoisomer in high enantiomeric purity is a key step in the manufacturing of the drug.
Conclusion
The stereochemistry of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a critical determinant of its utility in drug discovery and development. A thorough understanding of its stereoisomers, coupled with robust methods for their stereoselective synthesis and characterization, is essential for harnessing the full potential of this valuable scaffold. As the demand for highly specific and potent therapeutics continues to grow, the principles and techniques outlined in this guide will serve as a valuable resource for researchers working to design the next generation of innovative medicines based on this unique bicyclic framework.
References
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328–9339. [Link]
-
PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2016). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Figshare. [Link]
-
MDPI. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]
- Google Patents. (n.d.). WO2008038251A2 - 3-aza-bicyclo[3.1.
- Google Patents. (n.d.). US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
-
Micheli, F., et al. (2009). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(18), 5746-5758. [Link]
-
ResearchGate. (n.d.). The separation of three compounds using a CHIRALPAK IC column, 4.6 mm... [Link]
-
PubMed. (2010). Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists. [Link]
-
Velocity Scientific Solutions. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. [Link]
- Google Patents. (n.d.). EP0115345B1 - Process for the resolution of racemic optically active bicyclic imino-alpha-carboxylic acid esters and use of the compounds obtainable in this way for the synthesis of carboxyalkyl dipeptides.
-
ResearchGate. (n.d.). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
- Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. [Link]
-
Figshare. (2016). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
ResearchGate. (n.d.). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. [Link]
-
ResearchGate. (n.d.). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. [Link]
-
Center for Magnetic Resonance. (n.d.). Publications. [Link]
-
Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
Sources
- 1. (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | C13H21NO4 | CID 10848612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 6. EP0115345B1 - Process for the resolution of racemic optically active bicyclic imino-alpha-carboxylic acid esters and use of the compounds obtainable in this way for the synthesis of carboxyalkyl dipeptides - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: Strategic Amine Protection of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern drug discovery, the use of conformationally constrained amino acid analogues is a powerful strategy for enhancing peptide and small molecule therapeutics. These rigid scaffolds can pre-organize a molecule into a bioactive conformation, leading to improved potency, selectivity, and metabolic stability. 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a prominent member of this class, serving as a proline mimic with a unique three-dimensional structure. Its incorporation into drug candidates, such as the Hepatitis C virus (HCV) protease inhibitor Boceprevir and various Dipeptidyl peptidase-IV (DPP-IV) inhibitors, underscores its significance.[1][2][3]
The effective use of this bicyclic amino acid in multi-step syntheses, particularly in peptide chemistry, is critically dependent on the strategic protection of its secondary amine. The choice between the two most common N-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the subsequent synthetic route. This guide provides an in-depth analysis and detailed protocols for both Boc- and Fmoc-protection of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, offering researchers the foundational knowledge to seamlessly integrate this valuable building block into their synthetic programs.
Part 1: Boc-Protection Strategy
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability under a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions.[4] This orthogonality makes it an ideal choice for syntheses where other functional groups may require base-labile protecting groups (like Fmoc or esters).
Principle and Mechanism
The standard method for introducing the Boc group utilizes di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction mechanism involves the nucleophilic attack of the secondary amine of the bicyclic acid onto one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This initial attack forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into gaseous carbon dioxide and a tert-butoxide anion, which is protonated during aqueous workup or by the protonated amine starting material.[5] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]
Sources
- 1. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20090240063A1 - Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds ... - Google Patents [patents.google.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Synthesis and Utilization of 3-Azabicyclo[3.1.0]hexane Derivatives as Key Intermediates for HCV Protease Inhibitors
Introduction: The Strategic Importance of Rigid Scaffolds in Combating Hepatitis C
The global health burden of chronic Hepatitis C Virus (HCV) infection, a leading cause of liver cirrhosis and hepatocellular carcinoma, has necessitated the development of highly effective antiviral therapies. A paradigm shift in HCV treatment came with the advent of Direct-Acting Antivirals (DAAs), which target specific viral proteins essential for replication. Among the most critical of these targets is the NS3/4A serine protease, an enzyme responsible for cleaving the viral polyprotein into functional units, a process vital for viral maturation.[1][2][3]
The development of potent NS3/4A inhibitors, such as boceprevir, marked a significant milestone in the management of HCV.[4] A cornerstone of boceprevir's molecular architecture is the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety.[1][4][5] This rigid, bicyclic scaffold serves as a crucial P2 fragment, pre-organizing the inhibitor into a conformation that is optimal for binding to the shallow, solvent-exposed active site of the NS3 protease.[2] This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of 3-azabicyclo[3.1.0]hexane derivatives, highlighting their indispensable role as intermediates in the construction of next-generation HCV protease inhibitors.
The Structural Rationale: 3-Azabicyclo[3.1.0]hexane as a Superior P2 Moiety
The efficacy of peptidomimetic inhibitors is profoundly influenced by the conformational rigidity of their constituent parts. The 3-azabicyclo[3.1.0]hexane scaffold, particularly the (1R,2S,5S)-6,6-dimethyl substituted variant found in boceprevir, provides a distinct advantage in targeting the S2 subsite of the HCV NS3/4A protease.
Key Advantages:
-
Conformational Constraint: The fused cyclopropane and pyrrolidine rings lock the molecule into a specific three-dimensional shape. This pre-organization minimizes the entropic penalty upon binding to the protease, leading to higher binding affinity.
-
Optimal Fit in the S2 Pocket: The bicyclic system is perfectly sized to fit into the hydrophobic S2 pocket of the protease.[6][7] The gem-dimethyl group on the cyclopropane ring enhances these hydrophobic interactions, further anchoring the inhibitor in the active site.
-
Vectorial Orientation: The rigid structure acts as a stable platform, correctly orienting the other critical pharmacophoric elements—the P1 and P3 side chains and the ketoamide warhead—for optimal interaction with their respective subsites (S1, S3) and the catalytic serine residue.[1]
The diagram below illustrates the binding of a boceprevir-like inhibitor, highlighting the role of the 3-azabicyclo[3.1.0]hexane core in occupying the S2 subsite of the HCV NS3/4A protease.
Caption: Binding of an HCV protease inhibitor to the active site.
Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Intermediates
Several synthetic routes have been developed to access the 3-azabicyclo[3.1.0]hexane core. A robust and scalable approach is crucial for pharmaceutical development. One efficient method involves an intramolecular cyclopropanation reaction, which can be catalyzed by transition metals like Ruthenium(II).[5][8] This strategy offers good control over stereochemistry and is amenable to gram-scale synthesis.
The workflow below outlines a representative synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a key precursor.[8]
Caption: Synthetic workflow for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
Detailed Experimental Protocol: Synthesis of (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
This protocol describes the synthesis and resolution of a key chiral intermediate used in the production of boceprevir. The synthesis involves the formation of a racemic mixture followed by diastereomeric salt resolution to isolate the desired enantiomer.[9][10]
Part A: Synthesis of Racemic Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
This protocol is adapted from established literature procedures and should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Pyrrolidine derivative (starting material)
-
Oxidizing agent (e.g., silver salt-assisted oxidation)
-
Metal cyanide (e.g., KCN or NaCN)
-
Mineral acid (for in situ HCN generation)
-
Methanol (anhydrous)
-
Strong acid catalyst (e.g., HCl or H₂SO₄)
-
Organic solvents (e.g., Diethyl ether, Dichloromethane)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Iminium Ion Formation: A solution of the appropriate pyrrolidine precursor is treated with an oxidizing agent in the presence of a silver salt to form the corresponding Δ¹-pyrrolidine derivative (iminium ion) in situ.[9]
-
Cyanation: The reaction mixture containing the iminium ion is carefully treated with a metal cyanide and a mineral acid. This generates HCN in situ, which adds to the iminium ion to form the α-aminonitrile. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS). Caution: This step generates highly toxic HCN gas and must be performed in a well-ventilated fume hood.[9]
-
Work-up and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Methanolysis (Esterification): The crude nitrile is dissolved in anhydrous methanol. A catalytic amount of strong acid (e.g., concentrated sulfuric acid or methanolic HCl) is added. The mixture is heated to reflux and stirred for several hours until the conversion to the methyl ester is complete (monitored by TLC or GC-MS).
-
Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid. The organic layer is dried and concentrated. The crude product, racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, is purified by silica gel column chromatography.
Part B: Optical Resolution via Diastereomeric Salt Formation
-
Salt Formation: The purified racemic methyl ester is dissolved in a suitable solvent (e.g., methanol or isopropanol). To this solution, 0.5 equivalents of a chiral resolving agent, such as Di-p-toluoyl-D-tartaric acid (D-DTTA), is added.[9]
-
Crystallization: The solution is gently warmed to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the diastereomeric salt.
-
Isolation of Diastereomer: The crystalline salt, enriched in the desired (1R,2S,5S)-isomer, is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric excess (e.e.) of the salt can be determined by chiral HPLC.
-
Liberation of the Free Base: The isolated diastereomeric salt is suspended in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution. The mixture is stirred vigorously until the salt dissolves completely.
-
Final Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically pure (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Mass Spec (ESI+) | Expected Optical Rotation |
| (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | Signals corresponding to gem-dimethyl, cyclopropyl, and pyrrolidine protons; singlet for methyl ester at ~3.7 ppm. | m/z [M+H]⁺ calculated and found consistent with C₁₀H₁₇NO₂ | Specific rotation value consistent with the pure (1R,2S,5S) enantiomer. |
Final Assembly of the HCV Protease Inhibitor
The enantiomerically pure 3-azabicyclo[3.1.0]hexane intermediate is a versatile building block for the final assembly of the protease inhibitor. This typically involves a series of amide coupling reactions.
Caption: Final assembly of the HCV protease inhibitor.
High-Level Protocol for Final Assembly:
-
Hydrolysis: The methyl ester of the P2 intermediate is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
P2-P3 Coupling: The resulting P2 carboxylic acid is coupled with the amine of the P3 fragment (e.g., a derivative of L-tert-leucine) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Deprotection and Final Coupling: The protecting group on the P3 fragment (e.g., Boc) is removed under acidic conditions (e.g., TFA). The resulting free amine is then coupled with the P1-ketoamide fragment to yield the final inhibitor.
-
Purification: The final product is purified using preparative HPLC to yield the highly pure active pharmaceutical ingredient.
Conclusion and Future Outlook
The 3-azabicyclo[3.1.0]hexane scaffold is a validated and highly successful component in the design of potent HCV NS3/4A protease inhibitors. The synthetic protocols outlined provide a reliable pathway for accessing these critical intermediates with high stereochemical purity. The rigid nature of this scaffold addresses the challenge of binding to the shallow active site of the protease, a principle that can be extended to other challenging therapeutic targets. Indeed, the knowledge gained from HCV has been leveraged in the development of inhibitors for other viral proteases, including the main protease (Mpro) of SARS-CoV-2, where repurposed or redesigned molecules containing similar rigid scaffolds have shown promise.[6][7][8] Continued exploration of novel synthetic routes and the application of these unique bicyclic systems will undoubtedly fuel the discovery of new antiviral agents.
References
-
Venkatraman, S., Bogen, S. L., Arasappan, A., et al. (2006). Discovery of (1 R, 5 S)-N-[3-Amino-1-(cyclobutylmethyl)-2, 3-dioxopropyl]-3-[2 (S)-[[[(1, 1-dimethylethyl) amino] carbonyl] amino]-3, 3-dimethyl-1-oxobutyl]-6, 6-dimethyl-3-azabicyclo [3.1. 0] hexan-2 (S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074-6086. [Link]
-
MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
ResearchGate. (n.d.). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. ResearchGate. [Link]
-
Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2008). Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Accounts of Chemical Research, 41(1), 50-59. [Link]
- Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
ResearchGate. (n.d.). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]
-
Ma, C., Sacco, M. D., Hurst, B., et al. (2020). Broad-spectrum inhibition of coronavirus main and papain-like proteases by HCV drugs. bioRxiv. [Link]
-
Gohl, M., Zhang, L., El Kilani, H., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4275. [Link]
-
RSC Publishing. (n.d.). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
-
PLOS. (n.d.). Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase. PLOS ONE. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC. [Link]
-
ACS Publications. (n.d.). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. [Link]
-
ACS Publications. (n.d.). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
Research Square. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. Research Square. [Link]
- Google Patents. (n.d.). US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
Sources
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Design and Synthesis of Conformationally Restricted Lysine Analogues with a 3-Azabicyclo[3.1.0]hexane Core
Introduction: The Imperative for Conformational Constraint in Drug Design
The intricate dance of molecular recognition between a ligand and its biological target is a cornerstone of modern drug discovery. The native flexibility of amino acid side chains, such as the ε-amino group of lysine, can be both a blessing and a curse. While this conformational freedom allows for adaptation to a binding pocket, it often comes at an entropic cost upon binding, potentially reducing affinity. Furthermore, this flexibility can lead to off-target effects and metabolic instability. To address these challenges, medicinal chemists increasingly turn to the design of conformationally restricted amino acid analogues. By locking the rotatable bonds of a side chain into a specific, biologically relevant conformation, we can pre-organize the molecule for optimal interaction with its target, thereby enhancing potency, selectivity, and pharmacokinetic properties.
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a particularly attractive framework for constraining the side chain of lysine. This rigid bicyclic system effectively mimics the spatial orientation of the lysine side chain while limiting its conformational freedom.[1][2][3] The inherent structural features of this scaffold can also introduce novel vectoral exits for further chemical modification, allowing for the fine-tuning of physicochemical properties. This guide provides a detailed protocol for the design, synthesis, and incorporation of a conformationally restricted lysine analogue based on the 3-azabicyclo[3.1.0]hexane system, intended for researchers in drug development and chemical biology.
Rationale for Employing the 3-Azabicyclo[3.1.0]hexane Scaffold
The choice of the 3-azabicyclo[3.1.0]hexane core is predicated on several key advantages:
-
Structural Rigidity: The fused cyclopropane and pyrrolidine rings create a rigid structure that significantly reduces the number of accessible conformations for the appended amino acid side chain.
-
Spatial Mimicry: The geometry of the 3-azabicyclo[3.1.0]hexane system can be tailored to present the key pharmacophoric elements of a lysine side chain (the ε-amino group) in a desired spatial orientation.
-
Chemical Tractability: Synthetic routes to this scaffold are well-established, allowing for the stereoselective synthesis of either the exo or endo isomers.[4] This stereochemical control is crucial for probing the specific conformational requirements of a biological target.
-
Versatility in Derivatization: The scaffold provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Synthetic Protocol: From Core Scaffold to Protected Amino Acid
The synthesis of a conformationally restricted lysine analogue with a 3-azabicyclo[3.1.0]hexane core can be accomplished in a multi-step sequence. The following protocol outlines a representative synthesis, with explanations for the choice of reagents and reaction conditions.
Part 1: Synthesis of the 3-Azabicyclo[3.1.0]hexane Core
The synthesis begins with the construction of the core bicyclic system, which can be achieved via a rhodium-catalyzed intramolecular cyclopropanation.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the protected lysine analogue.
Materials and Reagents:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Standard workup and purification reagents (diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)
Protocol:
-
Cyclopropanation:
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (N₂ or Ar), add the dirhodium(II) catalyst (0.01 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM over 2-4 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Stir the reaction mixture for an additional 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo. The resulting crude product is a mixture of exo and endo isomers of the 3-azabicyclo[3.1.0]hexane-6-carboxylate. The diastereoselectivity can be influenced by the choice of rhodium catalyst.[4]
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of MeOH and 2M NaOH (1:1 v/v).
-
Stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the MeOH in vacuo and dilute the aqueous residue with water.
-
Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the carboxylic acid.
-
Part 2: Elaboration to the Protected Lysine Analogue
The carboxylic acid is then converted to the corresponding amine and subsequently protected for solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid (from Part 1)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
-
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Di-tert-butyl dicarbonate (Boc)₂O
-
Appropriate solvents (e.g., toluene, dioxane, water)
Protocol:
-
Curtius Rearrangement and Boc Protection:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add TEA (1.2 eq) and DPPA (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours. This step forms the acyl azide intermediate.
-
Add tert-butanol (excess) and continue to reflux for 12-16 hours. The Curtius rearrangement proceeds to form the isocyanate, which is trapped by tert-butanol to yield the Boc-protected amine.
-
Cool the reaction to room temperature and concentrate in vacuo. Purify the residue by column chromatography.
-
-
Selective Deprotection and Fmoc Protection:
-
The Boc group on the bicyclic nitrogen and the newly installed Boc group are now present. To achieve orthogonality for SPPS, selective deprotection is necessary. The Boc group on the exocyclic amine is generally more labile. Careful treatment with a mild acid, such as 10% TFA in DCM, can selectively remove the exocyclic Boc group.
-
After selective deprotection, the free amine is reprotected with the desired protecting group for SPPS, typically Fmoc. Dissolve the amine in a mixture of dioxane and water. Add sodium bicarbonate and cool to 0°C.
-
Add Fmoc-Cl and stir vigorously for 2-4 hours.
-
Perform a standard aqueous workup and purify by column chromatography to yield the final Fmoc-protected, Boc-capped lysine analogue, ready for peptide synthesis.[5]
-
Table 1: Representative Yields and Characterization Data
| Step | Product | Typical Yield (%) | Key Characterization |
| Cyclopropanation | exo/endo ester mixture | 85-95 | ¹H NMR, ¹³C NMR |
| Hydrolysis | Carboxylic Acid | 90-98 | ¹H NMR, Mass Spec |
| Curtius/Boc | Di-Boc protected amine | 60-75 | ¹H NMR, Mass Spec |
| Fmoc Protection | Final Protected Analogue | 70-85 | ¹H NMR, Mass Spec, HPLC purity |
Application Protocol: Incorporation into Peptides and Biological Evaluation
The synthesized conformationally restricted lysine analogue can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[6]
Part 1: Solid-Phase Peptide Synthesis (SPPS)
Diagram of the SPPS Workflow
Caption: A schematic of the solid-phase peptide synthesis (SPPS) cycle.
Materials and Reagents:
-
Fmoc-protected amino acids (including the synthesized lysine analogue)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (or the synthesized analogue) (4 eq) with HBTU/HOBt (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC. Confirm the identity and purity by mass spectrometry.
Part 2: Biological Evaluation - A Case Study in Enzyme Inhibition
The biological activity of peptides incorporating the conformationally restricted lysine analogue can be assessed in a variety of assays. Here, we outline a general protocol for evaluating the inhibitory activity of such a peptide against a lysine-modifying enzyme (e.g., a methyltransferase or deacetylase).
Protocol:
-
Enzyme Inhibition Assay Setup:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., Tris-HCl, PBS).
-
In a microplate, set up reactions containing the enzyme, its substrate (e.g., a histone tail peptide and the cofactor S-adenosylmethionine for a methyltransferase), and varying concentrations of the inhibitor peptide.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection: The method of detection will depend on the specific enzyme. This could involve:
-
Radiometric assays: Using a radiolabeled cofactor and measuring the incorporation of the label into the substrate.
-
Antibody-based assays (ELISA, Western Blot): Using an antibody specific for the modified substrate.
-
Coupled enzyme assays: Where the product of the primary reaction is a substrate for a secondary, colorimetric or fluorescent reaction.
-
-
Data Analysis:
-
Quantify the enzyme activity at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 2: Hypothetical IC₅₀ Values for a Lysine Methyltransferase
| Peptide | Sequence | IC₅₀ (µM) |
| Native Peptide | Ac-ARTKQTARKSTGGKAPRKQLA-NH₂ | 25.3 |
| Analogue Peptide | Ac-ART(Lys*)QTARKSTGGKAPRKQLA-NH₂ | 5.8 |
| Lys represents the conformationally restricted lysine analogue. |
The structure-activity relationship can be further explored by synthesizing peptides with the exo and endo isomers of the analogue to determine the optimal stereochemistry for binding.[7][8]
Conclusion
The design and synthesis of conformationally restricted lysine analogues based on the 3-azabicyclo[3.1.0]hexane scaffold offer a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. The protocols outlined in this guide provide a comprehensive framework for the chemical synthesis of these valuable building blocks and their application in biological systems. By systematically exploring the conformational space of amino acid side chains, researchers can unlock new avenues for the development of highly potent and selective therapeutics.
References
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters - ACS Publications. [Link]
-
Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. Communications Biology - Nature. [Link]
-
Lysine acetyltransferase inhibitors: structure-activity relationships and potential therapeutic implications. Future Medicinal Chemistry. [Link]
-
Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH. [Link]
-
Drug discovery toward antagonists of methyl-lysine binding proteins. SciSpace. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH. [Link]
-
Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization. PMC - NIH. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. ResearchGate. [Link]
-
Structural basis for L-lysine feedback inhibition of homocitrate synthase. PubMed - NIH. [Link]
-
Synthesis of Conformationally Constrained Lysine Analogues. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1. ResearchGate. [Link]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]
-
Emergent properties of the lysine methylome reveal regulatory roles via protein interactions and histone mimicry. PubMed Central. [Link]
-
Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. OmicsDI. [Link]
-
Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. [Link]
- 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 7. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium-Catalyzed Cyclopropanation
Welcome to the technical support center for palladium-catalyzed cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of the underlying catalytic principles. As your dedicated application scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common challenges encountered during palladium-catalyzed cyclopropanation in a direct question-and-answer format.
Issue 1: My reaction has a low or no yield. What are the primary causes and how can I fix it?
Low conversion is a frequent hurdle. The root cause often lies with the catalyst's activity, the stability of the carbene precursor, or the inherent reactivity of the substrate.
Potential Causes & Suggested Solutions
-
Catalyst Inactivity or Decomposition: The active catalyst in these reactions is typically a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Failure to do so will stall the reaction.
-
Solution 1: Evaluate Your Palladium Source. While Pd(II) precatalysts are common, sometimes switching to a direct Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can improve catalytic activity, as it bypasses the pre-activation step.[2]
-
Solution 2: Ensure an Inert Atmosphere. Many Pd(0) complexes and their associated ligands are sensitive to oxygen. The presence of air can lead to catalyst oxidation and deactivation. Running reactions under an inert atmosphere (Nitrogen or Argon) is crucial.[3]
-
Solution 3: Avoid High Catalyst Concentrations. Paradoxically, high concentrations of some Pd(II) catalysts can sometimes lead to the precipitation of inactive palladium metal (Pd(0) black), terminating the reaction.[4] If you observe this, try reducing the catalyst loading.
-
-
Decomposition or Side Reactions of the Carbene Source: Diazo compounds, the most common carbene precursors, are prone to side reactions, especially dimerization to form olefins (e.g., diethyl fumarate and diethyl maleate from ethyl diazoacetate).[2]
-
Solution: Slow Addition. The most effective way to minimize these side reactions is to keep the instantaneous concentration of the diazo compound low. Use a syringe pump to add the diazo compound solution to the reaction mixture over several hours.[5]
-
-
Poor Substrate Reactivity: The electronic nature of the alkene substrate plays a significant role.
-
Solution: Modify Reaction Conditions for Less Reactive Alkenes. Electron-deficient alkenes can be less reactive. For these substrates, increasing the reaction temperature or switching to a more electron-rich ligand on the palladium center may be necessary to facilitate the reaction.[3] Palladium catalysts are generally effective for olefins that can be readily coordinated.[1]
-
-
Presence of Inhibitors: Water and other impurities in solvents or reagents can inhibit the catalyst.
-
Solution: Use Dry Solvents and Purified Reagents. Ensure all solvents are anhydrous and reagents are of high purity. While some reactions are robust and do not require rigorously dried solvents, it is a critical parameter to check when troubleshooting low yields.[3]
-
Issue 2: My reaction works, but the diastereoselectivity is poor. How can I improve the dr?
Achieving the desired diastereomer is critical, especially in the synthesis of complex molecules. Diastereoselectivity is primarily influenced by the steric environment of the transition state.
Potential Causes & Suggested Solutions
-
High Reaction Temperature: Higher temperatures provide more thermal energy, which can overcome the small energy differences between the transition states leading to different diastereomers, resulting in poorer selectivity.
-
Solution: Lower the Reaction Temperature. Running the reaction at a lower temperature is often the most effective way to enhance diastereoselectivity.[5] This favors the pathway with the lower activation energy, typically leading to the sterically less hindered product.
-
-
Suboptimal Ligand Choice: The steric bulk and electronic properties of the ligand coordinated to the palladium center are paramount in dictating the facial selectivity of the carbene addition.
-
Solution: Screen Ligands. Experiment with a variety of ligands. Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can create a more sterically demanding environment around the metal, forcing the substrate and carbene to approach each other in a more ordered fashion.
-
-
Solvent Effects: The solvent can influence the geometry of the transition state.
-
Solution: Conduct a Solvent Screen. Evaluate a range of solvents with varying polarities and coordinating abilities, such as toluene, tetrahydrofuran (THF), and dioxane.[6] Non-coordinating solvents are often a good starting point.
-
Frequently Asked Questions (FAQs)
This section provides answers to common foundational questions regarding reaction setup and component selection.
Q1: What is the mechanistic basis for palladium-catalyzed cyclopropanation?
While several pathways have been proposed, a commonly accepted mechanism for many systems involves a Pd(0)/Pd(II) catalytic cycle. The key intermediate can be either a palladium-carbene complex or a palladacyclobutane.[1][4]
-
Palladacyclobutane Pathway: The active Pd(0) catalyst first coordinates to the alkene. This complex then reacts with the diazo compound to form a four-membered palladacyclobutane intermediate. Reductive elimination from this intermediate yields the cyclopropane product and regenerates the active Pd(0) catalyst.[1]
Below is a generalized representation of the palladacyclobutane catalytic cycle.
Caption: Generalized Palladacyclobutane Catalytic Cycle.
Q2: How do I choose the right ligand for my reaction?
The ligand is arguably the most critical variable for achieving high yield and selectivity. There is no universal ligand; the optimal choice is substrate-dependent.
-
For General Reactivity: Simple phosphine ligands (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are good starting points. However, in some systems, catalytic inhibition has been observed with P- or N-based ligands, indicating that a ligand-free system might be optimal.[2]
-
For Asymmetric Cyclopropanation: Chiral ligands are required to induce enantioselectivity. The choice is vast, and screening is often necessary. Common classes include chiral bis(oxazolines) (BOX), phosphinooxazolines (PHOX), and chiral phosphoramidites. Electron-rich phosphine ligands have shown good results in some asymmetric rearrangements involving cyclopropanes.[6]
The following table summarizes the effect of different chiral phosphine ligands on a model palladium-catalyzed asymmetric rearrangement of a dienyl cyclopropane, illustrating the critical impact of ligand structure on enantioselectivity.
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (S)-SEGPHOS (L2) | Toluene | 91 | 94 |
| 2 | (S)-SYNPHOS (L3) | Toluene | 87 | 88 |
| 3 | (S)-GARPHOS (L4) | Toluene | 87 | 90 |
| 4 | (R)-MeO-BIPHEP (L5) | Toluene | 94 | 94 |
| 5 | (R)-DTBM-BIPHEP (L7) | Toluene | 50 | 42 |
| Data adapted from a representative study on dienyl cyclopropane rearrangement.[6] Conditions: [Pd(η³-C₃H₅)Cl]₂, ligand, toluene, 80 °C. |
Q3: What is the optimal temperature for my reaction?
Temperature is a double-edged sword. It can increase reaction rates but often at the cost of selectivity.
-
Initial Screening: A good starting point for many palladium-catalyzed cyclopropanations is room temperature (25 °C) or slightly elevated temperatures (40-60 °C).[2][3]
-
Optimization for Selectivity: If diastereoselectivity or enantioselectivity is a concern, lowering the temperature (e.g., to 0 °C or below) is a standard strategy.[5][6]
-
Optimization for Rate: For sterically hindered or electron-poor substrates, higher temperatures (e.g., 80 °C or higher) may be required to achieve a reasonable reaction rate.[3][6]
Experimental Protocols
The following protocols are intended as a general guide. They should be adapted based on the specific substrate and desired outcome.
Protocol 1: General Procedure for Troubleshooting Low Yield
This workflow provides a systematic approach to diagnosing and solving issues of low conversion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06548G [pubs.rsc.org]
Technical Support Center: Purification of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Enantiomers
Welcome to the technical support guide for the challenging but critical task of purifying the enantiomers of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. This conformationally constrained, non-proteinogenic amino acid is a valuable building block in medicinal chemistry, particularly in the development of antiviral agents and other therapeutics. Its rigid bicyclic structure imparts unique conformational properties to peptides and small molecules, but also presents significant challenges in isolating the individual stereoisomers in high purity.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered during diastereomeric salt resolution and chiral chromatography.
Section 1: Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical, yet powerful and scalable, technique for separating enantiomers. The principle relies on reacting the racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[1][2]
Core Workflow: Diastereomeric Salt Resolution
Caption: Workflow for enantiomeric separation via diastereomeric salt resolution.
Frequently Asked Questions & Troubleshooting
Q1: I'm not getting any crystals upon cooling. What should I do?
A1: This is a common issue related to supersaturation and nucleation.
-
Causality: Crystal formation requires both supersaturation (the concentration of the salt is higher than its solubility at that temperature) and nucleation (the initial formation of a stable crystalline seed). If the solution is too dilute or if nucleation is not initiated, crystallization will fail.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again. Be cautious not to evaporate too much, which could cause the undesired diastereomer to "crash out" as well, reducing purity.
-
Induce Nucleation:
-
Seeding: If you have a small amount of the desired diastereomeric salt from a previous batch, add a single, tiny crystal to the supersaturated solution. This is the most reliable method.
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Solvent System Adjustment: The choice of solvent is critical. If you are using a single solvent like methanol, consider adding an anti-solvent. For instance, in a methanol solution, slowly adding a less polar solvent like tert-butyl methyl ether (TBME) can decrease the salt's solubility and promote crystallization. A patent for a similar compound successfully uses a TBME:MeOH mixture in a 2:1 to 4:1 ratio.[3]
-
Q2: My yield is very low after the first crystallization. How can I improve it?
A2: Low yield can stem from suboptimal solvent choice or incomplete crystallization.
-
Causality: The goal is to maximize the solubility difference between the two diastereomeric salts. If the desired salt is still significantly soluble at the final crystallization temperature, the yield will be poor.
-
Troubleshooting Steps:
-
Optimize the Solvent Ratio: Systematically vary the ratio of your solvent/anti-solvent system. A higher proportion of the anti-solvent will decrease solubility and may increase yield, but could also co-precipitate the other diastereomer, sacrificing enantiomeric excess (ee).
-
Lower the Final Temperature: Ensure you are cooling the mixture for a sufficient amount of time at the lowest practical temperature (e.g., 0-5 °C or even lower if your solvent system allows).
-
Second Crop: Concentrate the mother liquor (the filtrate) and re-cool to obtain a second crop of crystals. Be aware that this second crop will likely have a lower ee and may require recrystallization.
-
Q3: The enantiomeric excess (ee) of my purified acid is poor (<90%). What went wrong?
A3: Poor ee is typically caused by co-precipitation of the undesired diastereomer.
-
Causality: If the cooling process is too rapid or the solution is too concentrated, both diastereomers can precipitate, leading to low enantiopurity. The resolving agent itself must also be of high enantiomeric purity.
-
Troubleshooting Steps:
-
Slow Down Cooling: Employ a slow, controlled cooling ramp. Crashing a solution out of a warm, concentrated state by plunging it into an ice bath is a common cause of poor selectivity. Allow the solution to cool to room temperature slowly before transferring to a refrigerator or ice bath.
-
Recrystallization: The most reliable way to improve ee is to perform one or more recrystallizations. Dissolve the filtered diastereomeric salt in a minimum amount of hot solvent and repeat the controlled cooling process. Each recrystallization step should increase the ee, albeit with some loss of material.
-
Verify Resolving Agent Purity: Ensure the chiral resolving agent (e.g., D-DTTA) is of high enantiomeric purity. Using a low-purity resolving agent will inherently limit the maximum achievable ee of your product.
-
Data Summary: Diastereomeric Salt Resolution
| Parameter | Recommended Agent/Solvent | Expected Outcome | Key Considerations |
| Resolving Agent | Di-p-toluoyl-D-tartaric acid (D-DTTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) | Forms salts with distinct solubilities. | Commercially available in high purity. D-DTTA typically precipitates the (1R,2S,5S)-enantiomer.[3] |
| Solvent System | Methanol (MeOH), tert-Butyl methyl ether (TBME), or mixtures thereof. | Allows for differential solubility upon cooling. | Ratios of TBME:MeOH from 2:1 to 4:1 have proven effective for similar systems.[3] |
| Enantiomeric Excess | >90% ee after one crystallization. >98% ee after recrystallization. | High purity suitable for drug development. | Requires careful optimization of cooling rate and solvent composition. |
Section 2: Chiral Chromatography (HPLC/SFC)
For analytical assessment of enantiomeric purity and for preparative-scale purification, chiral chromatography is an indispensable tool.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. A study on the N-Boc protected version of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid confirms that separation is achievable via chromatography on a chiral stationary phase.[5][6]
Core Workflow: Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC separation method.
Frequently Asked Questions & Troubleshooting
Q1: I see only one broad peak instead of two separate peaks for my enantiomers. What's the problem?
A1: This indicates a complete lack of resolution, which means the chiral stationary phase (CSP) is not discriminating between the enantiomers under the current conditions.
-
Causality: Chiral recognition requires specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the CSP. The mobile phase composition dramatically influences these interactions.
-
Troubleshooting Steps:
-
Change the Mobile Phase: This is the most impactful variable. If you are in normal phase (e.g., Hexane/Ethanol), try reversed-phase (e.g., Acetonitrile/Water) or a polar organic mode (e.g., Methanol/Acetonitrile). The interaction mechanisms are completely different in each mode.
-
Switch the CSP: Not all CSPs work for all compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for a broad range of compounds, but you may need to screen different types (e.g., Pirkle-type, protein-based).[7]
-
Add a Modifier: For an acidic analyte like a carboxylic acid, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid, TFA) to the mobile phase is crucial. This suppresses the ionization of the carboxyl group, leading to better peak shape and often enabling chiral recognition that is otherwise absent.
-
Q2: I have two peaks, but they are heavily overlapping (poor resolution). How can I improve the separation?
A2: Poor resolution means the selectivity is low. The goal is to increase the distance between the two peak maxima.
-
Causality: Selectivity (α) is a measure of how differently the two enantiomers are retained. It is highly sensitive to mobile phase composition and temperature.
-
Troubleshooting Steps:
-
Reduce Solvent Strength: In normal phase, this means reducing the amount of alcohol (e.g., from 20% ethanol in hexane to 10%). In reversed-phase, it means increasing the amount of water. This will increase retention times but often significantly improves resolution.
-
Change the Modifier: The nature and concentration of the additive can be critical. For your acidic compound, try switching from TFA to formic acid or acetic acid. The counter-ion can influence the interaction with the CSP.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 15°C instead of 25°C) often enhances the specific interactions responsible for chiral recognition, leading to better resolution.
-
Q3: My peaks are tailing badly. What causes this and how can I fix it?
A3: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Causality: For a carboxylic acid, the most common cause is interaction with residual silanol groups on the silica support or undesirable ionic interactions. The analyte's ionization state plays a huge role.
-
Troubleshooting Steps:
-
Optimize the Acidic Modifier: This is the most effective solution. Ensure you have a sufficient concentration of an acid like TFA or formic acid in your mobile phase (typically 0.1%). This keeps your analyte in its neutral, protonated form, minimizing ionic interactions and producing sharper, more symmetrical peaks.
-
Consider a Basic Modifier (if applicable): While less common for an acidic analyte, sometimes a competing base (e.g., 0.1% diethylamine) can block active sites on the stationary phase that cause tailing. This is highly dependent on the specific column and analyte.
-
Check for Column Contamination/Age: A column's performance can degrade over time. The history of a column can significantly impact separations.[7][8] If the problem persists, try a new column to rule out degradation or contamination from previous analyses.
-
Data Summary: Starting Points for Chiral HPLC Method Development
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions | Key Considerations |
| CSP Column | Amylose or Cellulose-based (e.g., Chiralpak AD/AS, Chiralcel OD/OJ) | Amylose or Cellulose-based (e.g., Chiralpak AD-RH) | Polysaccharide phases are versatile and a good first choice. |
| Mobile Phase | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) or Methanol (MeOH) / Water | Start with an 80:20 or 90:10 ratio and adjust as needed. |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | Crucial for peak shape and resolution of the carboxylic acid. |
| Flow Rate | 0.5 - 1.0 mL/min (for 4.6 mm ID column) | 0.5 - 1.0 mL/min (for 4.6 mm ID column) | Adjust to balance resolution and run time. |
| Temperature | 25 °C (ambient), can be lowered to 10-15 °C to improve resolution. | 25 °C (ambient), can be lowered to 10-15 °C to improve resolution. | Lower temperature often increases selectivity. |
References
- Vertex Pharmaceuticals Incorporated. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation.
- Schering Corporation. (2006). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
- Schering Corporation. (2008). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328-9339. Available at: [Link]
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. Available at: [Link]
-
Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Molecules, 22(10), 1649. Available at: [Link]
-
Fülöp, F., et al. (2014). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 19(11), 17768-17785. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
-
Zhang, R., et al. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 12(35), 22965-22972. Available at: [Link]
-
Cramer, N., et al. (2020). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIIICatalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. Angewandte Chemie International Edition, 59(38), 16474-16478. Available at: [Link]
-
Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Technical Overview. Available at: [Link]
-
Trabocchi, A., et al. (2008). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. Amino Acids, 34(1), 103-110. Available at: [Link]
-
Creation.com. (2015). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Available at: [Link]
-
Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. FAQ. Available at: [Link]
Sources
- 1. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. EP1963267B1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 4. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
Navigating the Solubility Labyrinth of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Technical Support Guide
Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this unique bicyclic amino acid. Here, we delve into the fundamental reasons for its limited solubility in many organic solvents and provide a comprehensive suite of troubleshooting strategies and detailed experimental protocols to overcome these hurdles.
The Root of the Challenge: A Zwitterionic Nature
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid exists as a zwitterion, a molecule with both a positive and a negative charge on different parts of its structure. This internal salt formation leads to a highly polar molecule with a strong crystal lattice energy, making it readily soluble in polar protic solvents like water but sparingly soluble in most organic solvents. This characteristic can significantly complicate its use in organic synthesis, purification, and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why won't 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid dissolve in my nonpolar organic solvent (e.g., hexane, toluene)?
A1: Due to its zwitterionic nature, the molecule has a high polarity. The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents, while nonpolar molecules dissolve in nonpolar solvents. The strong electrostatic interactions within the zwitterionic crystal lattice are not easily overcome by the weak van der Waals forces offered by nonpolar solvents.
Q2: I'm observing partial solubility in polar aprotic solvents like DMSO and DMF. How can I improve this?
A2: Polar aprotic solvents like DMSO and DMF can solvate the charged portions of the zwitterion to some extent, leading to partial solubility. To enhance solubility, you can try gentle heating, sonication, or using a co-solvent system. For instance, adding a small amount of a polar protic solvent like methanol or water can sometimes disrupt the crystal lattice and improve dissolution.
Q3: Can I use pH adjustment to increase solubility in organic solvents?
A3: Yes, pH adjustment is a powerful technique. By converting the zwitterion into either a free amine (at high pH) or a carboxylic acid salt (at low pH), you can significantly alter its solubility profile. However, the effectiveness of this approach in purely organic media is limited without the presence of a protic co-solvent to facilitate proton transfer. The resulting salt form will have different solubility characteristics.
Q4: Are there any chemical modifications I can make to improve solubility?
A4: Absolutely. Chemical modification is a robust strategy. The two most common approaches are:
-
Esterification: Converting the carboxylic acid to an ester masks the negative charge, making the molecule less polar and more soluble in a wider range of organic solvents.
-
N-Protection: Protecting the secondary amine with a group like tert-butyloxycarbonyl (Boc) removes the positive charge, again reducing the overall polarity and enhancing solubility in organic media.
In-Depth Troubleshooting Guides
Strategy 1: Strategic Solvent Selection and Co-Solvent Systems
The first line of attack is always to optimize the solvent system. While the parent compound has limited solubility in many organic solvents, a systematic approach can yield a suitable medium for your application.
Causality: The goal is to find a solvent or solvent mixture that can effectively disrupt the strong intermolecular forces (ionic interactions and hydrogen bonding) of the zwitterionic crystal lattice.
Troubleshooting Steps:
-
Assess Polarity: Start with more polar organic solvents. A qualitative assessment of solubility in solvents like methanol, ethanol, isopropanol, acetonitrile, THF, DMSO, and DMF can provide a good starting point.
-
Employ Co-solvents: If solubility is limited in a single solvent, a co-solvent system can be effective.[1] The addition of a small percentage of a highly polar solvent like water or a polar protic solvent like methanol to a polar aprotic solvent like DMF or DMSO can significantly enhance solubility. This is because the protic co-solvent can effectively solvate the charged centers of the zwitterion.
-
Utilize Heat and Sonication: For kinetically limited solubility, gentle heating (e.g., to 40-50 °C) or sonication can provide the energy needed to break the crystal lattice and facilitate dissolution. Always check the thermal stability of your compound before heating.
Data Summary: Qualitative Solubility of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
| Solvent | Polarity | Solubility | Notes |
| Water | High (Polar Protic) | Soluble | |
| Methanol | High (Polar Protic) | Sparingly Soluble | Can be improved with heat. |
| Ethanol | High (Polar Protic) | Sparingly Soluble | |
| DMSO | High (Polar Aprotic) | Partially Soluble | Often requires heat or co-solvents. |
| DMF | High (Polar Aprotic) | Partially Soluble | Similar to DMSO. |
| Acetonitrile | Medium (Polar Aprotic) | Poorly Soluble | |
| THF | Medium (Polar Aprotic) | Insoluble | |
| Dichloromethane | Low (Polar Aprotic) | Insoluble | |
| Toluene | Low (Nonpolar) | Insoluble | |
| Hexane | Low (Nonpolar) | Insoluble |
Strategy 2: Chemical Modification to Disrupt Zwitterionic Character
When solvent manipulation is insufficient, modifying the chemical structure of the molecule is a highly effective strategy.
Converting the secondary amine to its hydrochloride salt can improve solubility in certain polar organic solvents.
Causality: By protonating the amine, the zwitterionic character is removed, and the resulting salt has different solvation requirements. Amine salts are often more soluble in polar protic solvents.
Caption: Esterification of the Carboxylic Acid
Protecting the secondary amine with a group like tert-butyloxycarbonyl (Boc) is another effective way to break the zwitterionic nature.
Causality: The Boc group is a bulky, nonpolar group that masks the positive charge on the nitrogen atom. The resulting N-protected amino acid is significantly more soluble in a variety of organic solvents, including ethers and chlorinated solvents.
Caption: N-Protection of the Amine
Comparative Solubility of Derivatives (Qualitative)
| Derivative | Dichloromethane | Ethyl Acetate | Methanol |
| Hydrochloride Salt | Poor | Poor | Soluble |
| Methyl Ester | Soluble | Soluble | Soluble |
| N-Boc Protected | Very Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: Preparation of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Methyl Ester
This protocol is based on the principles of Fischer esterification. [2] Materials:
-
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Suspend 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred suspension. Caution: The addition of thionyl chloride is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester, which can be further purified by column chromatography if necessary.
Protocol 2: Preparation of N-Boc-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
This protocol utilizes di-tert-butyl dicarbonate for the N-protection of the amino acid. [3] Materials:
-
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M HCl solution
Procedure:
-
Dissolve 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (1 equivalent) in a mixture of dioxane (or THF) and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected product.
Logical Troubleshooting Workflow
Sources
Stability of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid under different pH conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides for researchers, scientists, and drug development professionals working with this constrained amino acid analog. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the stability and integrity of your molecule throughout your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
Q1: What are the key structural features of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid that influence its stability?
A1: The stability of this molecule is governed by three primary features:
-
Bicyclic Ring System: The fused cyclopropane and pyrrolidine rings create a rigid, strained structure. While this conformational constraint is often desirable for biological activity, the inherent ring strain can, under harsh conditions, provide a thermodynamic driving force for ring-opening reactions. However, the bicyclic nature generally imparts significant stability compared to linear analogs.[1]
-
Secondary Amine: The nitrogen at the 3-position is a secondary amine. This functional group is a weak base and a potential site for oxidation, especially under basic pH conditions or in the presence of oxidizing agents.
-
Carboxylic Acid: The carboxyl group at the 2-position is acidic. Its ionization state is pH-dependent and will influence the molecule's overall polarity, solubility, and potential for intermolecular interactions.
Q2: What is the expected stability of this compound in aqueous solutions at neutral pH (e.g., pH 7.4)?
A2: At neutral pH and ambient temperature, 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is expected to be highly stable. In this state, it exists predominantly as a zwitterion, with a protonated amine (NH2+) and a deprotonated carboxylate (COO-). This zwitterionic form is common for amino acids and is generally resistant to degradation. The rigid bicyclic scaffold is not prone to spontaneous degradation in the absence of external stressors like heat or UV light.[2]
Q3: How does acidic pH (pH 1-3) affect the stability of the molecule?
A3: Under strongly acidic conditions, the carboxylic acid will be protonated (-COOH) and the secondary amine will be protonated (-NH2+). This cationic form is generally stable. The protonated amine is protected from oxidation. While extreme conditions (e.g., concentrated acid and high heat) could potentially catalyze a ring-opening hydrolysis reaction, this typically requires a significant energy input and is not expected under standard experimental or physiological acidic conditions.[3][4] The synthesis of the molecule often involves steps in strong acid, indicating its resilience over short periods.[5]
Q4: What degradation pathways should I be concerned about under basic pH (pH 9-12)?
A4: Basic conditions present the most significant risk for degradation. The primary concern is the oxidation of the secondary amine. With the amine in its free base form (not protonated), it becomes more susceptible to reaction with dissolved oxygen or other oxidants, potentially forming N-oxides or other degradation products. While the core bicyclic structure is robust, very high pH combined with heat could facilitate base-catalyzed ring-opening, although this is less common than for strained lactams.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your stability studies.
Problem 1: I'm observing a loss of my parent compound in a formulation buffered at pH 9.5, even at room temperature. What could be happening?
Answer: This scenario strongly suggests oxidative degradation. At pH 9.5, a significant portion of the secondary amine is in its non-protonated, more reactive state.
-
Causality: The free electron pair on the nitrogen is susceptible to attack by oxidizing species. This can be ambient dissolved oxygen, trace metal ions in your buffer that catalyze oxidation, or peroxide impurities from excipients.
-
Troubleshooting Steps:
-
De-gas Buffers: Prepare your formulation using buffers that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Use Metal Chelators: Add a small amount of a chelating agent like EDTA (e.g., 0.01%) to your buffer. This will sequester metal ions (like Fe²⁺ or Cu²⁺) that can catalyze oxidation reactions.
-
Control Headspace: Store your samples in vials with minimal headspace, and consider blanketing the headspace with an inert gas before sealing.
-
Characterize Degradants: Use LC-MS to analyze the stressed sample. Look for masses corresponding to the addition of oxygen (M+16 for an N-oxide) or other oxidative products.
-
Problem 2: My stability assay at pH 2 shows a new, small peak eluting close to the main peak in my HPLC chromatogram. What is it?
Answer: Under acidic conditions, true degradation is less likely than isomerization. The new peak could be a stereoisomer (epimer).
-
Causality: The carbon atom to which the carboxylic acid is attached (C2) is a chiral center. While unlikely without significant energy input, harsh acidic conditions could potentially lead to a small degree of epimerization, creating a diastereomer with different retention characteristics. A ring-opening event is less probable but could result in a more polar compound that elutes earlier.
-
Troubleshooting Steps:
-
Confirm with MS: Use LC-MS to determine the mass of the new peak. If it has the same mass as the parent compound, it is an isomer.
-
Co-injection: If you have access to other stereoisomers of the starting material, perform a co-injection to see if the retention times match.[6][7]
-
Evaluate Energy Input: Consider if your sample was exposed to high heat in addition to acid, as this would make epimerization more likely. If the peak is minor and does not grow significantly over time, it may not be stability-indicating.
-
Problem 3: My results are inconsistent across different stability studies.
Answer: Inconsistency often points to uncontrolled variables in the experimental setup.
-
Causality: The rate of chemical degradation is highly sensitive to temperature, light exposure, and the precise composition of the buffer.
-
Troubleshooting Checklist:
-
Temperature: Are you using a calibrated, stable incubator? Were samples allowed to equilibrate to temperature before the initial time point was taken?
-
pH Control: Is your buffer capacity sufficient to maintain the target pH after the addition of the compound stock solution? Verify the final pH of the study samples.
-
Photostability: Are your vials amberized or otherwise protected from light? Amino acids can be susceptible to photolytic degradation.
-
Material Purity: Are you using HPLC-grade water and high-purity buffer salts? Impurities can introduce reactants or catalysts.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
This protocol outlines a standard forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[8][9]
1. Reagent and Sample Preparation:
- Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or acetonitrile).
- Acidic Solution: 0.1 M Hydrochloric Acid (HCl).
- Basic Solution: 0.1 M Sodium Hydroxide (NaOH).
- Oxidative Solution: 3% Hydrogen Peroxide (H₂O₂).
- Neutral Solution: HPLC-grade water.
2. Stress Conditions:
- For each condition, add stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
- Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
- Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.
- Thermal Stress: Mix with HPLC-grade water. Incubate at 60°C.
- Photolytic Stress: Expose the solution in a photostability chamber (ICH Q1B guidelines).
- Control: Mix with HPLC-grade water. Keep at 4°C, protected from light.
3. Time Points and Quenching:
- Sample at time points such as 0, 2, 4, 8, and 24 hours.
- Before analysis, quench the reactions to prevent further degradation:
- For acid samples, neutralize with an equivalent amount of NaOH.
- For base samples, neutralize with an equivalent amount of HCl.
- For peroxide samples, the reaction can often be stopped by dilution with the mobile phase.
4. Analysis:
- Analyze all samples by a suitable reverse-phase HPLC method with UV and MS detection (LC-MS).
- Objective: Aim for 5-20% degradation of the main peak to ensure that secondary degradants can be observed. Adjust stress time/temperature if necessary.
- Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Workflow Diagram for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Data Summary & Visualization
Table 1: Predicted Stability Profile of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
This table provides an expert assessment based on chemical principles, as comprehensive experimental data is not publicly available. It should be used as a guideline for designing stability studies.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Concern |
| Strongly Acidic | 1 - 2 | Ambient / Accelerated | High | None expected |
| 1 - 2 | High Heat (>80°C) | Moderate | Potential for slow ring-opening hydrolysis | |
| Weakly Acidic | 3 - 6 | Ambient / Accelerated | Very High | None expected |
| Neutral | 6 - 8 | Ambient / Accelerated | Very High | None expected |
| Weakly Basic | 8 - 10 | Ambient / Accelerated | Moderate to High | Slow oxidation of secondary amine |
| Strongly Basic | 11 - 13 | Ambient / Accelerated | Low to Moderate | Oxidation of secondary amine |
| 11 - 13 | High Heat (>80°C) | Low | Oxidation and potential ring-opening |
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways.
References
-
ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
- Google Patents. (1981). US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
-
Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. [Link]
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
ResearchGate. (2022). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
-
Queen's University. HYDROLYSIS. [Link]
-
National Center for Biotechnology Information (NCBI). (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
National Center for Biotechnology Information (NCBI). (2014). Forced degradation of recombinant monoclonal antibodies: A practical guide. [Link]
-
AnaSpec. Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
-
Beilstein Journals. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (2005). On the Stability of Polyproline-I and II Structures of Proline Oligopeptides. [Link]
-
Royal Society of Chemistry. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. [Link]
-
ACS Publications. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]
-
SciSpace. (1988). Acid-Catalyzed Hydrolysis of Bridged Bi- and Tricyclic Compounds. XXVII. An Application of the Excess Acidity Method to the Norbornyl Cation Problem. [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. [Link]
-
SpringerLink. (2021). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. [Link]
- Google Patents. (1980). US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
- Google Patents. (1980). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)
-
Organic Syntheses. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. [Link]
Sources
- 1. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01699A [pubs.rsc.org]
- 2. aksci.com [aksci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. biopharmaspec.com [biopharmaspec.com]
Validation & Comparative
A Comparative Guide to 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid and Proline in Peptide Drug Design
In the landscape of peptide-based therapeutics, the quest for enhanced potency, selectivity, and metabolic stability is perpetual. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. Among the most widely utilized and studied of these is proline, whose unique cyclic structure imparts significant conformational constraints on the peptide backbone. This guide delves into a direct comparison between proline and one of its more rigid, bicyclic analogs: 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (often abbreviated as Abc).
This document is intended for researchers, medicinal chemists, and drug development professionals. It provides an objective, data-driven comparison of how these two residues influence peptide structure, stability, and biological function, supported by experimental evidence and detailed protocols.
Structural and Conformational Analysis: The Foundation of Function
The fundamental difference between Proline and 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid lies in the fusion of a cyclopropane ring to the pyrrolidine core of proline. This seemingly minor addition has profound stereochemical consequences that propagate throughout the peptide structure.
Proline (Pro): The five-membered pyrrolidine ring of proline restricts the backbone dihedral angle phi (φ) to a narrow range, typically between -60° and -75°. This rigidity is a key reason for its frequent occurrence in β-turns, which are critical for protein folding and receptor recognition. The ring itself is not planar and can adopt two distinct "puckered" conformations, Cγ-endo (UP) and Cγ-exo (DOWN), which influences the overall shape of the peptide.
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (Abc): The introduction of the cyclopropane ring locks the five-membered ring into a single, rigid conformation. This bicyclic system imposes much stricter constraints on the peptide backbone than proline, effectively eliminating the endo/exo pucker equilibrium. This "pre-organization" can be a powerful tool in drug design, forcing a peptide into a conformation that is optimal for binding to its biological target.
Comparative Structural Parameters
| Parameter | L-Proline | (2S,3aS,4aS)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Rationale for Significance |
| Backbone Phi (φ) Angle | Approx. -60° to -75° | More severely restricted, often near -60° ± 10° | Defines the orientation of the N-terminal portion of the peptide chain. |
| Ring Pucker | Exists in Cγ-endo and Cγ-exo equilibrium | Locked into a single, rigid pucker by the fused ring | Eliminates conformational heterogeneity, potentially increasing binding affinity by reducing the entropic penalty of binding. |
| Cis/Trans Isomerization | Can undergo slow cis-trans isomerization of the X-Pro bond | Isomerization is still possible but the energy barrier can be altered | This isomerization can be a rate-limiting step in protein folding and can impact receptor binding kinetics. |
Visualizing the Structural Difference
The diagram below illustrates the core structural distinction between the two amino acids.
Caption: Core chemical structures of L-Proline and its bicyclic analog.
Impact on Peptide Performance: Stability and Bioactivity
The true test of a proline analog is its effect on a peptide's performance. The increased rigidity of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can lead to significant improvements in both proteolytic stability and receptor binding affinity.
Enhancing Proteolytic Stability
Peptides are notoriously susceptible to degradation by proteases in the body, limiting their therapeutic utility. Proline residues are known to confer some degree of proteolytic resistance because the cyclic structure and lack of an N-H bond make the preceding peptide bond (X-Pro) a poor substrate for many proteases.
By introducing the even more sterically hindered bicyclic system of Abc, this protective effect can be amplified. The rigid structure provides a superior steric shield, further preventing the peptide backbone from adopting the extended conformation required for protease binding and cleavage.
A 2003 study on bradykinin potentiating peptides demonstrated this effect clearly. The researchers synthesized analogs where a proline residue was replaced with a bicyclic proline analog. The resulting peptides showed markedly increased resistance to degradation by angiotensin-converting enzyme (ACE), with half-lives extended by orders of magnitude compared to the proline-containing parent peptide.
Optimizing Receptor Binding and Bioactivity
The "bioactive conformation" hypothesis posits that a peptide must adopt a specific three-dimensional shape to bind effectively to its receptor. A flexible peptide must pay an entropic penalty to adopt this conformation upon binding. By incorporating a rigid residue like Abc, the peptide can be "pre-organized" into a shape that more closely resembles the bioactive conformation.
This can lead to:
-
Increased Binding Affinity: By reducing the entropic cost of binding, the overall binding energy (ΔG) is more favorable, resulting in higher affinity (lower Ki or IC50 values).
-
Enhanced Selectivity: A rigid conformation may fit optimally into the binding pocket of the intended target receptor while fitting poorly into off-target receptors, thus improving selectivity.
For example, research on melanocortin receptor agonists showed that replacing Proline with a constrained bicyclic analog in the potent agonist Melanotan II resulted in a significant increase in functional activity at the hMC4R and hMC5R receptors. This enhancement is attributed to the constrained residue inducing a β-turn conformation that is crucial for receptor activation.
Comparative Performance Data
| Peptide System | Modification | Key Finding | Reference |
| Bradykinin Potentiating Peptides | Proline replaced with a bicyclic analog | Significantly increased resistance to degradation by angiotensin-converting enzyme (ACE). | |
| Melanocortin Agonists (Melanotan II) | Proline replaced with a constrained bicyclic analog | Enhanced agonist activity at hMC4R and hMC5R receptors, attributed to stabilization of a bioactive β-turn. | |
| Thrombin Inhibitors | Incorporation of (2S, 3S, 4S)-Abc | Resulted in a potent and selective thrombin inhibitor with an IC50 of 7.3 nM. |
Experimental Workflows and Protocols
To facilitate the application of these principles, we provide the following validated protocols. The overall workflow for comparing these residues is outlined below.
Caption: General workflow for comparing peptides containing Proline vs. Abc.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu strategy for synthesizing a peptide containing either Proline or 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
Rationale: Fmoc/tBu chemistry is the most common method for research-scale peptide synthesis due to its high efficiency and the acid-labile nature of the side-chain protecting groups, which allows for a final, single-step cleavage.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Pro-OH and Fmoc-Abc-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF).
-
Agitate for 5 minutes. Drain.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Note: For the sterically hindered Fmoc-Abc-OH, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Drain and wash the resin with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM (dichloromethane) and dry it under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC and confirm the mass via Mass Spectrometry (LC-MS or MALDI-TOF).
Protocol 2: Proteolytic Stability Assay
Rationale: This assay compares the rate at which the Pro-containing and Abc-containing peptides are degraded by a common protease, such as trypsin or chymotrypsin. The disappearance of the parent peptide over time is monitored by HPLC.
Materials:
-
Purified Pro-peptide and Abc-peptide
-
Protease solution (e.g., Trypsin in 50 mM Ammonium Bicarbonate buffer, pH 8.0)
-
Reaction Buffer (e.g., PBS or Ammonium Bicarbonate)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system
Methodology:
-
Prepare Peptide Stocks: Prepare 1 mg/mL stock solutions of each purified peptide in the reaction buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add 90 µL of the peptide stock solution.
-
Equilibrate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the protease solution (e.g., final enzyme:substrate ratio of 1:100 by weight).
-
-
Time Points:
-
Immediately after adding the enzyme (t=0), withdraw a 10 µL aliquot and quench it in a separate tube containing 10 µL of 10% TFA. This serves as the 0-minute time point.
-
Incubate the reaction at 37°C.
-
Withdraw and quench aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched time point by reverse-phase HPLC.
-
Use a gradient that effectively separates the parent peptide from its degradation products.
-
Integrate the peak area of the parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining parent peptide versus time.
-
Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the Abc-containing peptide indicates enhanced proteolytic stability.
-
Conclusion and Future Outlook
The strategic replacement of proline with 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a validated and powerful strategy in medicinal chemistry for enhancing the therapeutic profile of peptides. The increased conformational rigidity imparted by the bicyclic system can simultaneously improve proteolytic stability and receptor binding affinity by pre-organizing the peptide into its bioactive conformation.
While the synthesis of Abc-containing peptides can be more challenging due to steric hindrance, the potential rewards in terms of improved potency and drug-like properties often justify the investment. As our understanding of structure-activity relationships deepens, the use of such conformationally constrained amino acids will undoubtedly continue to be a key driver of innovation in peptide drug discovery.
References
-
Title: Principles of Protein Structure Source: Schulz, G. E., & Schirmer, R. H. (1979). Springer-Verlag. URL: [Link]
-
Title: Synthesis of a Novel Bicyclic Proline Analogue, (2S, 3S, 4S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid, and Its Application to the Design of a Potent Thrombin Inhibitor Source: Abe, H., et al. (2000). The Journal of Organic Chemistry. URL: [Link]
-
Title: The Synthesis of Conformationally Restricted Proline Analogues Source: Kotha, S., & Behera, M. (2006). Mini-Reviews in Organic Chemistry. URL: [Link]
-
Title: Synthesis and biological activity of bradykinin potentiating peptides analogues containing a bicyclic proline analogue Source: F.M.F. Chen, et al. (2003). Journal of Peptide Science. URL: [Link]
-
Title: Constrained Bicyclic Proline Analogues in the i + 2 Position of the Melanocortin Agonist Melanotan II Lead to Enhanced Potency and Selectivity at the Human MC4R and MC5R Source: Singh, A., et al. (2011). ACS Medicinal Chemistry Letters. URL: [Link]
A Comparative Guide to the Biological Activity of Cis and Trans Isomers of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The spatial orientation of atoms in a molecule, a seemingly subtle variation, can profoundly dictate its biological function. This principle is vividly illustrated in the stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained amino acid analogue. This guide provides a detailed comparison of the biological activities of the cis and trans isomers of this compound, also known as 3,4-methanoproline, supported by experimental data. We will delve into their differential effects in both prokaryotic and eukaryotic systems, offering insights into the critical role of stereochemistry in designing targeted therapeutics.
Introduction: The Significance of Conformational Constraint
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a proline analogue where the five-membered pyrrolidine ring is fused with a cyclopropane ring. This fusion introduces a high degree of rigidity, locking the molecule into specific conformations. The relative orientation of the carboxylic acid group at C2 and the cyclopropane ring defines the cis and trans isomers, which, as we will see, leads to distinct interactions with biological targets. This structural constraint makes these isomers valuable tools for probing the conformational requirements of receptor binding sites and enzyme active sites.
Comparative Biological Activity
The biological profile of the cis and trans isomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is context-dependent, exhibiting markedly different activities in bacterial and mammalian systems.
Antibacterial Activity: A Tale of Two Isomers in Prokaryotes
In bacterial systems, both isomers have been shown to inhibit the growth of Escherichia coli and Salmonella typhimurium. However, the cis isomer is a significantly more potent inhibitor than its trans counterpart .[1] This difference in potency is attributed to their interaction with proline metabolic pathways.
Mechanism of Antibacterial Action: The antibacterial effect of these isomers stems from their ability to act as proline mimics. This leads to the feedback inhibition of an early stage in proline biosynthesis, effectively starving the bacteria of this essential amino acid.[1] The growth inhibition can be reversed by the addition of proline to the culture medium.[1]
An important factor in their differential activity is their affinity for the bacterial proline permease, the transporter responsible for proline uptake. The cis isomer exhibits a considerably higher affinity for the proline permease than the trans isomer. In S. typhimurium, the affinity of the permease for the cis isomer is comparable to its affinity for proline itself.[1] It is noteworthy that neither isomer appears to be incorporated into bacterial proteins.[1]
Quantitative Comparison of Antibacterial Properties
| Property | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | trans-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Reference |
| Growth Inhibition | More effective inhibitor | Less effective inhibitor | [1] |
| Proline Permease Affinity | High affinity | Lower affinity | [1] |
Activity in the Mammalian Central Nervous System: Focus on Glutamate Receptors
The structural similarity of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid to the excitatory neurotransmitter glutamate suggests its potential to interact with glutamate receptors in the mammalian central nervous system (CNS). Indeed, studies on the closely related compound, 2,4-methanoglutamate, reveal a striking stereospecificity in its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.
NMDA Receptor Agonism: The cis isomer of 2,4-methanoglutamate is a potent and selective agonist at the NMDA receptor , with a binding affinity (Ki) of 0.052 µM, which is nearly identical to that of L-glutamate (0.050 µM).[2] In stark contrast, the trans isomer displays no significant affinity for NMDA, kainate, or AMPA receptors .[2]
This difference in binding translates to a dramatic disparity in functional activity. The cis isomer potently activates the NMDA receptor, as evidenced by its ability to increase [3H]TCP binding (EC50 = 0.35 µM), a measure of ion channel opening, and to elicit an inward current in Xenopus oocytes expressing rat brain mRNA.[2] Furthermore, in hippocampal slices, cis-2,4-methanoglutamate was found to be approximately 100 times more potent than L-glutamate in reducing excitatory postsynaptic potentials.[2]
While this data is for a closely related analogue, it strongly suggests that the cis conformation is crucial for agonistic activity at the NMDA receptor. The rigid bicyclic structure of the cis isomer likely holds the pharmacophoric elements (the α-amino and α-carboxyl groups, and the distal carboxyl group mimic) in an optimal orientation for binding to the NMDA receptor's glutamate binding site. The trans isomer, due to its different spatial arrangement, is unable to adopt this bioactive conformation.
Quantitative Comparison of Glutamate Receptor Activity (of 2,4-methanoglutamate)
| Property | cis-2,4-methanoglutamate | trans-2,4-methanoglutamate | Reference |
| NMDA Receptor Binding (Ki) | 0.052 µM | No significant affinity | [2] |
| [3H]TCP Binding (EC50) | 0.35 µM | Not applicable | [2] |
| Activity in Hippocampal Slices (EC50) | 15.9 µM | Not applicable | [2] |
Experimental Protocols
The following are representative experimental protocols that can be used to assess the biological activities described in this guide.
Bacterial Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the cis and trans isomers against a bacterial strain.
Methodology:
-
Prepare a series of twofold dilutions of the cis and trans isomers in a suitable liquid growth medium (e.g., Luria-Bertani broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
To confirm the mechanism of action, the assay can be repeated with the addition of varying concentrations of L-proline to assess for reversal of growth inhibition.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the cis and trans isomers for the NMDA receptor.
Methodology:
-
Prepare synaptic membranes from rat forebrain tissue.
-
Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the test compounds (cis and trans isomers).
-
Incubations are typically carried out in a buffer containing agents to block other glutamate receptor subtypes.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid provide a compelling case study on the importance of stereochemistry in biological activity. The cis isomer demonstrates potent activity as both an antibacterial agent, by targeting proline metabolism, and as a CNS agent, by acting as a powerful NMDA receptor agonist. The trans isomer, in contrast, is significantly less active or inactive in these contexts.
This stark difference in activity underscores the necessity of carefully considering stereoisomerism in drug design and development. For researchers in this field, these findings highlight several key points:
-
Target-dependent stereoselectivity: The optimal stereochemistry for activity can vary between different biological targets.
-
Rational design of constrained analogues: The rigid framework of these molecules can be exploited to design highly selective ligands for specific receptor subtypes.
-
Potential for therapeutic development: The potent and selective activity of the cis isomer at NMDA receptors suggests its potential as a lead compound for the development of novel therapeutics for neurological disorders.
Further research is warranted to fully elucidate the therapeutic potential of these isomers. This includes a more comprehensive pharmacological profiling of both the cis and trans isomers of the parent compound on a wider range of CNS receptors, as well as in vivo studies in animal models of disease. The synthesis and evaluation of derivatives of both isomers could also lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
ResearchGate. Methanoprolines - Synthesis and properties. Available at: [Link]
-
PubMed. cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist. Available at: [Link]
Sources
- 1. The Conformationally Sensitive Spatial Distance Between the TM3-4 Loop and Transmembrane Segment 7 in the Glutamate Transporter Revealed by Paired-Cysteine Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Azabicyclo[3.1.0]hexane Analgesics and Standard Narcotics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles over traditional narcotics is a cornerstone of modern pharmacology. This guide provides an in-depth comparison of the efficacy of an emerging class of compounds, the 3-Azabicyclo[3.1.0]hexane derivatives, against the gold standard of narcotic analgesics. We will delve into their distinct mechanisms of action, compare their performance in preclinical and clinical settings, and provide the experimental context necessary for informed drug development decisions.
Divergent Mechanisms of Analgesia: A Tale of Two Pathways
A fundamental distinction between 3-Azabicyclo[3.1.0]hexane analgesics and standard narcotics lies in their molecular targets and mechanisms of action.
The Opioid-Centric Approach of Standard Narcotics
Standard narcotic analgesics, such as morphine and fentanyl, exert their effects primarily through the activation of opioid receptors, particularly the µ-opioid receptor (MOR). These G protein-coupled receptors are densely expressed in the central and peripheral nervous systems. Upon agonist binding, a signaling cascade is initiated that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
The downstream effects of MOR activation include:
-
Inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP).
-
Activation of inwardly rectifying potassium (K+) channels, resulting in hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium (Ca2+) channels, which suppresses the release of pronociceptive neurotransmitters such as glutamate and substance P.
The Monoaminergic and Opioidergic Modulation of 3-Azabicyclo[3.1.0]hexane Derivatives
The 3-Azabicyclo[3.1.0]hexane class of compounds presents a more diverse range of mechanisms. While some derivatives have been shown to interact directly with opioid receptors, a prominent member of this class, bicifadine , operates through a distinct, non-narcotic pathway.[1]
Bicifadine functions as a monoamine reuptake inhibitor, with a notable affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] By blocking the reuptake of these neurotransmitters from the synaptic cleft, bicifadine enhances noradrenergic and serotonergic signaling in descending pain-modulating pathways. This augmentation of inhibitory signals from the brainstem to the spinal cord effectively dampens the ascending transmission of nociceptive information. Some derivatives of this class also show activity as dopamine transporter (DAT) inhibitors, though with lower potency.[2]
Other research into 3-azabicyclo[3.1.0]hexane derivatives has revealed compounds that act as potent and selective µ-opioid receptor ligands, indicating the therapeutic potential of this scaffold extends to traditional opioid pathways as well.[3]
Comparative Efficacy in Preclinical Models
The analgesic efficacy of novel compounds is rigorously evaluated in a battery of preclinical models designed to simulate different aspects of pain.
Standard Preclinical Assays for Analgesia
A variety of animal models are employed to assess the antinociceptive properties of test compounds. These include:
-
Acute Nociceptive Pain Models:
-
Mouse Writhing Test: Measures visceral pain by counting the number of abdominal constrictions induced by an irritant.
-
Rat Paw-Pain Assay (Randall-Selitto test): Assesses mechanical nociceptive thresholds by applying increasing pressure to the paw.
-
-
Persistent and Inflammatory Pain Models:
-
Formalin Test: Differentiates between acute nociceptive pain (phase I) and inflammatory pain (phase II) by observing licking and biting behavior after formalin injection.
-
-
Neuropathic Pain Models:
-
These models, such as chronic constriction injury, are used to evaluate efficacy against pain arising from nerve damage.
-
Preclinical Efficacy Data
The following table summarizes available preclinical data for bicifadine compared to the standard narcotic, morphine.
| Compound | Assay | Species | Efficacy (ED50, mg/kg) | Reference |
| Bicifadine | Mouse Writhing | Mouse | 0.8 (p.o.) | [1] |
| Morphine | Mouse Writhing | Mouse | ~1.0-5.0 (s.c.) | General Knowledge |
| Bicifadine | Rat Paw-Pain | Rat | 10.0 (p.o.) | [1] |
| Morphine | Rat Paw-Pain | Rat | ~2.0-4.0 (s.c.) | General Knowledge |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. p.o. = oral administration; s.c. = subcutaneous administration.
These data indicate that bicifadine demonstrates potent analgesic activity in preclinical models of acute and visceral pain.[1][2] While direct comparison of ED50 values is complex due to differing routes of administration and experimental conditions, bicifadine's efficacy is within a comparable range to that of morphine in these assays.
Experimental Protocol: The Mouse Writhing Test
This assay is a standard method for evaluating the efficacy of analgesics against visceral pain.
Objective: To determine the ability of a test compound to reduce the number of abdominal writhes induced by an intraperitoneal injection of a chemical irritant.
Materials:
-
Male CD-1 mice (20-25 g)
-
Test compound (e.g., bicifadine) and vehicle control
-
Standard narcotic (e.g., morphine)
-
0.6% acetic acid solution
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
-
Timer
Procedure:
-
Acclimate mice to the observation chambers for at least 30 minutes.
-
Administer the test compound, vehicle, or standard narcotic via the appropriate route (e.g., oral gavage).
-
After a predetermined pretreatment time (e.g., 30 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
A Comparative Look at Side Effect Profiles and Abuse Potential
A significant driver for the development of novel analgesics is the desire to mitigate the often-debilitating side effects of standard narcotics.
The Burden of Narcotic-Associated Side Effects
The clinical utility of standard narcotics is frequently limited by a range of adverse effects, including:
-
Respiratory Depression: The most serious acute side effect, which can be life-threatening.
-
Constipation: A very common and persistent issue.
-
Sedation and Cognitive Impairment: Can affect daily functioning and safety.
-
Nausea and Vomiting: Particularly prevalent at the initiation of therapy.
-
Tolerance and Dependence: The body adapts to the drug, requiring higher doses for the same effect and leading to withdrawal symptoms upon cessation.
-
Abuse and Addiction: The euphoric effects of narcotics contribute to their high potential for misuse.
The "Non-Narcotic Profile" of Bicifadine
Preclinical studies on bicifadine suggest a more favorable side effect profile, consistent with its "non-narcotic" designation.[1] Studies evaluating its abuse potential have shown that while it can be self-administered by animals, its reinforcing efficacy is significantly lower than that of drugs like cocaine.[4] This suggests a lower abuse liability. The mechanism of action, primarily through norepinephrine and serotonin reuptake inhibition, is more akin to that of some antidepressant medications than to classic opioids, which may explain this reduced abuse potential.[4]
| Side Effect | Standard Narcotics (e.g., Morphine) | 3-Azabicyclo[3.1.0]hexane (Bicifadine) |
| Abuse Potential | High | Low[4] |
| Respiratory Depression | Significant Risk | Lower Predicted Risk |
| Constipation | Common and Severe | Lower Predicted Risk |
| Sedation | Common | Possible, but potentially less severe |
Clinical Landscape and Future Directions
Bicifadine has undergone clinical trials for the treatment of postoperative pain.[2] These studies have demonstrated its analgesic efficacy in human subjects.[2] While it has shown promise, further clinical development and regulatory evaluation are ongoing.
The diverse pharmacology of the 3-Azabicyclo[3.1.0]hexane scaffold presents a rich area for future research. The ability to modulate both monoaminergic and opioidergic systems with derivatives of this core structure opens up possibilities for developing novel analgesics with tailored efficacy and side effect profiles. Future research will likely focus on:
-
Optimizing the selectivity of these compounds for specific monoamine transporters or opioid receptor subtypes to maximize analgesic efficacy and minimize side effects.
-
Investigating the potential of these compounds for treating chronic pain states, such as neuropathic pain, where standard narcotics often have limited efficacy.
-
Conducting further head-to-head clinical trials to definitively establish the comparative efficacy and safety of 3-Azabicyclo[3.1.0]hexane analgesics against standard narcotics.
References
-
Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481–490. [Link]
-
Basile, A. S., Scott, C., Williams, W., G. M., G., Krieter, P., & Kenakin, T. (2007). Preclinical evaluation of the abuse potential of the analgesic bicifadine. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 234-245. [Link]
-
Morgan, D., Cook, C. D., & Picker, M. J. (2009). Preclinical evaluation of the abuse potential of the analgesic bicifadine. The Journal of pharmacology and experimental therapeutics, 329(1), 234–245. [Link]
-
Atkinson, J. E., Golder, F. J., & Witherington, J. (2011). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 21(15), 4554-4557. [Link]
-
Picker, M. J., & Morgan, D. (2009). Low abuse liability of bicifadine. The Journal of Pharmacology and Experimental Therapeutics, 329(1), 234-245. [Link]
Sources
- 1. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Guide for Researchers
Introduction
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, a constrained analog of proline, is a critical structural motif in medicinal chemistry. Its rigid bicyclic structure offers a unique conformational constraint that is highly valuable in the design of peptidomimetics and other biologically active molecules. The stereochemistry of this scaffold plays a pivotal role in its interaction with biological targets, making the stereocontrolled synthesis of its various isomers a topic of significant interest for researchers in drug discovery and development. This guide provides a head-to-head comparison of different synthetic routes to this important molecule, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be broadly categorized into several key strategies. We will explore three prominent and distinct approaches:
-
Stereoselective Synthesis via Asymmetric Cyclopropanation from a Pyrrole Precursor: A modern and elegant approach that offers excellent control over stereochemistry.
-
Multi-Step Synthesis from a Pre-formed Cyclopropane Ring: A classical and more linear approach.
-
Diastereoselective Synthesis from Pyroglutamic Acid: A chiral pool-based strategy leveraging a readily available starting material.
The following sections will delve into the specifics of each route, followed by a comparative summary to aid in decision-making.
Route 1: Stereoselective Synthesis via Asymmetric Cyclopropanation
This state-of-the-art approach focuses on the construction of the bicyclic system through a key cyclopropanation step, allowing for a high degree of stereocontrol. A notable example is the rhodium(II)-catalyzed cyclopropanation of a protected 2,5-dihydropyrrole.
Causality Behind Experimental Choices
The choice of a chiral dirhodium(II) catalyst is paramount in this strategy. These catalysts create a chiral environment around the metal center where the carbene is generated from a diazo compound. This chiral pocket dictates the facial selectivity of the carbene addition to the double bond of the dihydropyrrole, thus inducing asymmetry in the product. The Boc protecting group on the nitrogen is crucial as it influences the electronic properties of the substrate and can be easily removed under mild acidic conditions in the final step. The choice of the diazoacetate ester can also be tuned to optimize reactivity and yield.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation[1][2][3]
Step 1: Synthesis of N-Boc-2,5-dihydropyrrole This starting material can be readily prepared from commercially available precursors.
Step 2: Rhodium-Catalyzed Cyclopropanation To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at room temperature is added a chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%). A solution of ethyl diazoacetate (1.1 eq) in DCM is then added dropwise over a period of several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions. The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.
Step 3: Hydrolysis and Deprotection The resulting crude cyclopropanated ester is then subjected to hydrolysis using a base such as lithium hydroxide in a mixture of THF and water. Following acidification, the Boc protecting group is removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to afford the target 3-azabicyclo[3.1.0]hexane-2-carboxylic acid as a salt, which can be neutralized to obtain the free amino acid.
Data Summary
| Parameter | Route 1: Asymmetric Cyclopropanation |
| Overall Yield | Good to Excellent |
| Stereoselectivity | High (often >95% de and >99% ee) |
| Scalability | Readily scalable |
| Key Reagents | Chiral Rhodium Catalyst, Diazoacetate |
| Advantages | Excellent stereocontrol, convergent |
| Disadvantages | Cost of chiral catalyst, handling of diazo compounds |
Route 2: Multi-Step Synthesis from a Pre-formed Cyclopropane Ring
This classical approach builds the pyrrolidine ring onto an existing cyclopropane scaffold. A representative example is the synthesis starting from cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal.[1]
Causality Behind Experimental Choices
This linear sequence relies on well-established chemical transformations. The initial acetal serves as a masked aldehyde, which is later revealed to participate in the formation of the pyrrolidine ring. The use of a cyanide in the key cyclization step is a classic method for introducing a nitrile group, which is a versatile precursor to a carboxylic acid. The subsequent hydrolysis steps are robust but can require harsh conditions, which may not be suitable for sensitive substrates. The N-acylation during the cyclization is a consequence of the reaction conditions and necessitates an additional deprotection step.
Experimental Protocol: Synthesis from cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal[4]
Step 1: Formation of the N-acyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal is reacted with a cyanide source, such as potassium cyanide, in the presence of a lower-alkanecarboxylic acid like acetic acid. This reaction proceeds via in situ formation of an iminium ion from the deprotected aldehyde, which is then trapped by the cyanide, followed by cyclization and N-acylation by the solvent.
Step 2: Hydrolysis of the Nitrile The resulting N-acyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is then treated with a strong acid, such as hydrochloric acid, to hydrolyze the nitrile to a carboxylic acid.
Step 3: N-Deacylation The N-acyl group is subsequently removed by treatment with a strong acid under more forcing conditions to yield the final 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Data Summary
| Parameter | Route 2: From Pre-formed Cyclopropane |
| Overall Yield | Moderate |
| Stereoselectivity | Dependent on the stereochemistry of the starting material |
| Scalability | Scalable, but can be lengthy |
| Key Reagents | Cyanide, Strong Acids |
| Advantages | Utilizes classical, well-understood reactions |
| Disadvantages | Linear sequence, use of toxic cyanide, harsh conditions |
Route 3: Diastereoselective Synthesis from Pyroglutamic Acid
This approach utilizes a chiral starting material, L-pyroglutamic acid, to introduce stereochemistry into the final product. The synthesis involves the transformation of the pyroglutamic acid into an unsaturated lactam followed by a diastereoselective cyclopropanation.[2][3]
Causality Behind Experimental Choices
The use of L-pyroglutamic acid, a readily available and inexpensive chiral building block, is a key advantage of this route. The stereocenter at C5 of the pyroglutamic acid directs the stereochemical outcome of the subsequent reactions. The formation of the unsaturated lactam is a critical step to install the double bond required for the cyclopropanation. The diastereoselectivity of the cyclopropanation step is controlled by the existing stereocenter and the nature of the cyclopropanating agent. The Simmons-Smith reaction or its variants are often employed for this transformation.
Experimental Protocol: Synthesis from L-Pyroglutamic Acid[5]
Step 1: Preparation of the Unsaturated Lactam L-pyroglutamic acid is first protected (e.g., as the N-Boc derivative) and the carboxylic acid is converted to an ester. The protected pyroglutamate is then reduced and dehydrated to form the corresponding N-Boc-protected unsaturated lactam.
Step 2: Diastereoselective Cyclopropanation The unsaturated lactam is then subjected to a cyclopropanation reaction. For example, a Simmons-Smith reaction using diethylzinc and diiodomethane will generate the cyclopropane ring. The stereochemistry of the newly formed cyclopropane is directed by the existing stereocenter of the pyroglutamate-derived lactam.
Step 3: Ring Opening and Functional Group Manipulation The resulting bicyclic lactam is then hydrolyzed to open the lactam ring, revealing the carboxylic acid and the amine, to afford the target 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Data Summary
| Parameter | Route 3: From Pyroglutamic Acid |
| Overall Yield | Moderate |
| Stereoselectivity | Good to excellent diastereoselectivity |
| Scalability | Scalable |
| Key Reagents | L-Pyroglutamic Acid, Diethylzinc, Diiodomethane |
| Advantages | Chiral pool synthesis, inexpensive starting material |
| Disadvantages | Multi-step, control of diastereoselectivity can be substrate-dependent |
Head-to-Head Comparison Summary
| Feature | Route 1: Asymmetric Cyclopropanation | Route 2: From Pre-formed Cyclopropane | Route 3: From Pyroglutamic Acid |
| Stereocontrol | Excellent, enantioselective | Relies on starting material's stereochemistry | Good, diastereoselective |
| Efficiency | High, convergent | Moderate, linear | Moderate, multi-step |
| Starting Materials | Readily available pyrrole derivatives | Requires synthesis of a specific cyclopropane | Inexpensive and readily available L-pyroglutamic acid |
| Reagent Safety | Requires handling of diazo compounds | Involves toxic cyanides and harsh acids | Use of pyrophoric diethylzinc |
| Versatility | High, catalyst and substrate can be varied | Moderate | Moderate, relies on the chiral pool |
| Ideal Application | Synthesis of specific enantiomers for drug discovery | Racemic or when a specific starting stereoisomer is available | Access to specific diastereomers from a chiral pool |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the three main synthetic routes.
Conclusion and Recommendations
The choice of synthetic route to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is highly dependent on the specific goals of the research program.
-
For the synthesis of specific, highly pure enantiomers for structure-activity relationship (SAR) studies and preclinical development, Route 1 (Asymmetric Cyclopropanation) is the superior choice. Its high level of stereocontrol and efficiency often justifies the initial investment in the chiral catalyst.
-
Route 2 (From a Pre-formed Cyclopropane) may be considered if a particular stereoisomer of the starting material is readily available or if a racemic mixture is desired for initial screening. However, the use of toxic reagents and harsh conditions are significant drawbacks.
-
Route 3 (From Pyroglutamic Acid) represents an excellent and cost-effective strategy for accessing specific diastereomers. Its reliance on a cheap, naturally occurring starting material makes it attractive for larger-scale synthesis, provided the desired diastereomer can be obtained with high selectivity.
Ultimately, a thorough evaluation of the available resources, desired stereochemical outcome, and scalability requirements will guide the synthetic chemist to the most appropriate and efficient pathway for obtaining this valuable constrained amino acid.
References
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9153–9161. [Link]
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: Practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]
- Pesson, M. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. U.S. Patent No. 4,255,334. Washington, DC: U.S.
-
Zhang, G., et al. (2011). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 13(14), 3778–3781. [Link]
-
Bakonyi, B., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Vapourtec. [Link]
- Wang, Z., et al. (2015). Preparation method of saxagliptin intermediate.
-
Nguyen, T. T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(11), 2832–2836. [Link]
-
Wright, S. W., et al. (2012). Cyclopropanation Reactions of Pyroglutamic Acid-Derived Synthons with Akylidene Transfer Reagents. The Journal of Organic Chemistry, 77(17), 7077–7084. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
